molecular formula C6H6ClNO B1287482 3-Amino-5-chlorophenol CAS No. 883195-40-2

3-Amino-5-chlorophenol

Cat. No.: B1287482
CAS No.: 883195-40-2
M. Wt: 143.57 g/mol
InChI Key: JOBPGDXYRPFRIV-UHFFFAOYSA-N
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Description

3-Amino-5-chlorophenol is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBPGDXYRPFRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601689
Record name 3-Amino-5-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883195-40-2
Record name 3-Amino-5-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-chlorophenol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Amino-5-chlorophenol, detailing its chemical structure, physical and spectral properties, synthesis, reactivity, and applications, particularly within the pharmaceutical and chemical industries.

Chemical Structure and Identification

This compound is an aromatic organic compound containing an amino group, a chloro group, and a hydroxyl group attached to a benzene ring. These functional groups are positioned at carbons 1, 3, and 5, respectively.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identification

IdentifierValue
CAS Number 883195-40-2
Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
IUPAC Name This compound
InChI 1S/C6H6ClNO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2
InChIKey JOBPGDXYRPFRIV-UHFFFAOYSA-N
SMILES Nc1cc(O)cc(Cl)c1

Physicochemical Properties

This compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere.

Table 2: Physical Properties

PropertyValue
Physical Form Solid
Purity 97%
Storage Temperature 2-8°C

Spectral Properties

Spectral data is crucial for the identification and characterization of this compound.

3.1. ¹H NMR Spectroscopy

A ¹H-NMR spectrum of synthesized this compound in DMSO-d6 showed the following peaks: δ= 5.25 (broad single peak, 2H), 5.92 (double peak, 2H), 6.03 (triple peak, 1H), and 9.29 (single peak, 1H).[1]

3.2. Mass Spectrometry

Liquid chromatography-mass spectrometry (LC/MS) analysis with electrospray ionization (ESI) in positive mode shows a peak at m/z = 144 [M + H]⁺, corresponding to the protonated molecule.[1]

Synthesis

A general and effective method for the synthesis of this compound involves the reduction of 3-chloro-5-nitrophenol.

4.1. Experimental Protocol: Reduction of 3-chloro-5-nitrophenol [1]

Materials:

  • 3-chloro-5-nitrophenol (3.00 g, 17.3 mmol)

  • Zinc powder (5.65 g, 86.4 mmol)

  • Ammonium chloride (1.85 g, 34.6 mmol)

  • Ethanol (80 mL)

  • Water (16 mL)

  • Ethyl acetate

  • Dichloromethane

  • Sodium sulfate

  • Celite

Procedure:

  • Dissolve 3-chloro-5-nitrophenol and zinc powder in ethanol in a reaction vessel and heat the mixture to 60°C.

  • Prepare an aqueous solution of ammonium chloride and add it dropwise to the reaction mixture.

  • Maintain the reaction temperature at 60°C and continue stirring for 3 hours.

  • After the reaction is complete, filter the mixture through Celite and remove the solvent under vacuum.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Dry the organic layer with sodium sulfate and remove the solvent under vacuum.

  • Grind the residue with dichloromethane and collect the precipitate by filtration to obtain this compound as a yellow crystalline solid (yield: 77%).

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start Dissolve 3-chloro-5-nitrophenol & Zn in Ethanol heat Heat to 60°C start->heat add_nh4cl Add aq. NH4Cl dropwise heat->add_nh4cl react Stir at 60°C for 3 hours add_nh4cl->react filter Filter through Celite react->filter evaporate1 Remove solvent filter->evaporate1 extract Dissolve in H2O, Extract with EtOAc evaporate1->extract dry Dry organic layer (Na2SO4) extract->dry evaporate2 Remove solvent dry->evaporate2 precipitate Grind with CH2Cl2 & Filter evaporate2->precipitate end Obtain this compound precipitate->end

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-5-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-Amino-5-chlorophenol (CAS No: 883195-40-2), a substituted aromatic compound with potential applications in chemical synthesis and drug discovery. This document collates available experimental and computed data on its fundamental properties, outlines detailed experimental protocols for their determination, and presents logical workflows for its synthesis and characterization. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for structurally related analogs, 3-aminophenol and 3-chlorophenol, to provide a contextual understanding of its properties.

Introduction

This compound is a bifunctional organic molecule featuring an amino group, a hydroxyl group, and a chlorine atom substituted on a benzene ring. This unique combination of functional groups imparts specific electronic and steric properties that make it an interesting building block for the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, enabling predictions of its reactivity, solubility, and behavior in various chemical and biological systems.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. For comparative purposes, data for the related compounds 3-aminophenol and 3-chlorophenol are also included.

General and Computed Properties of this compound
PropertyValueSource
CAS Number 883195-40-2[1][2][3]
Molecular Formula C6H6ClNO[1][2][3]
Molecular Weight 143.57 g/mol [1][2][3]
Physical Form Solid, yellow crystalline form[2]
XLogP3 2.3[1]
Topological Polar Surface Area 46.3 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Comparative Physicochemical Data

The following table presents a comparison of available experimental data for this compound and its structural analogs. Note: Experimental values for the melting point, boiling point, pKa, and aqueous solubility of this compound are not currently available in the cited literature.

PropertyThis compound3-Aminophenol3-Chlorophenol
Melting Point Not Available122-124 °C[4]32.5 °C[5]
Boiling Point Not Available164 °C at 11 mmHg[4]214 °C[5]
pKa Not AvailablepKa1: 4.3 (amino), pKa2: 9.8 (hydroxyl)9.12[5]
Aqueous Solubility Not Available35 g/L at 20 °C[4]26 g/L at 20 °C

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of this compound in DMSO-d6 shows the following characteristic peaks:

  • δ = 5.25 ppm (broad single peak, 2H, -NH₂)

  • δ = 5.92 ppm (double peak, 2H, Ar-H)

  • δ = 6.03 ppm (triple peak, 1H, Ar-H)

  • δ = 9.29 ppm (single peak, 1H, -OH)[2]

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC/MS) analysis provides information on the molecular weight and purity of the compound.

  • Retention Time (R₁): 1.07 min

  • MS (ESIpos): m/z = 144 [M+H]⁺[2]

Experimental Protocols

This section details the general experimental methodologies for determining the key physicochemical properties of aromatic compounds like this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of 3-chloro-5-nitrophenol.[2]

Materials:

  • 3-chloro-5-nitrophenol

  • Zinc powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Sodium sulfate

  • Dichloromethane

  • Celite

Procedure:

  • Dissolve 3-chloro-5-nitrophenol (1.0 eq) and zinc powder (5.0 eq) in ethanol.

  • Heat the mixture to 60 °C.

  • Add an aqueous solution of ammonium chloride (2.0 eq) dropwise to the reaction mixture.

  • Maintain the reaction temperature at 60 °C and continue stirring for 3 hours.

  • Upon completion, filter the reaction mixture through Celite and remove the solvent under vacuum.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Dry the organic layer with sodium sulfate and remove the solvent under vacuum.

  • Grind the residue with dichloromethane and collect the precipitate by filtration to yield this compound.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Finely powder a small amount of the crystalline this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂).

  • The melting point is reported as the range T₁ - T₂.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group and the basicity of the amino group. Spectrophotometric or potentiometric titration methods are commonly employed.

Apparatus:

  • UV-Vis spectrophotometer or pH meter with an electrode

  • Volumetric flasks and pipettes

  • Buffer solutions of varying pH

Procedure (Spectrophotometric Method):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of solutions with the same concentration of the compound in buffer solutions of known pH values.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance for both the acidic and basic forms of the molecule.

  • The pKa can be calculated using the Henderson-Hasselbalch equation by plotting the ratio of the concentrations of the deprotonated and protonated forms against the pH.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the solubility of a compound in water.

Apparatus:

  • Mechanical shaker or agitator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of deionized water in a flask.

  • Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the solution to stand to let undissolved solid settle.

  • Centrifuge an aliquot of the supernatant to remove any suspended particles.

  • Carefully withdraw a known volume of the clear supernatant and dilute it appropriately.

  • Determine the concentration of the dissolved compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original solubility from the measured concentration and the dilution factor.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 3-chloro-5-nitrophenol.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 3-chloro-5-nitrophenol 3-chloro-5-nitrophenol Reduction Reduction 3-chloro-5-nitrophenol->Reduction Zinc powder Zinc powder Zinc powder->Reduction Ammonium chloride Ammonium chloride Ammonium chloride->Reduction Filtration Filtration Reduction->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Precipitation Precipitation Drying->Precipitation This compound This compound Precipitation->this compound

Caption: Workflow for the synthesis of this compound.

Analytical Characterization Workflow

This diagram outlines a typical workflow for the analytical characterization of synthesized this compound.

Analytical_Workflow cluster_techniques Analytical Techniques Crude Product Crude Product Purification Purification Crude Product->Purification e.g., Recrystallization, Column Chromatography Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Assessment Purity Assessment Purification->Purity_Assessment Physicochemical_Characterization Physicochemical Characterization Purification->Physicochemical_Characterization NMR_Spectroscopy NMR_Spectroscopy Structural_Elucidation->NMR_Spectroscopy ¹H, ¹³C Mass_Spectrometry Mass_Spectrometry Structural_Elucidation->Mass_Spectrometry LC-MS, HRMS IR_Spectroscopy IR_Spectroscopy Structural_Elucidation->IR_Spectroscopy FTIR HPLC HPLC Purity_Assessment->HPLC Melting_Point Melting_Point Purity_Assessment->Melting_Point pKa_Determination pKa_Determination Physicochemical_Characterization->pKa_Determination Solubility_Measurement Solubility_Measurement Physicochemical_Characterization->Solubility_Measurement

Caption: General analytical workflow for the characterization of this compound.

Conclusion

This compound is a valuable chemical intermediate with potential for further functionalization. This technical guide has summarized its known physicochemical characteristics and provided detailed methodologies for the experimental determination of its key properties. While a comprehensive experimental dataset for this specific molecule is still emerging, the provided information, including comparative data and standardized protocols, serves as a robust foundation for researchers and scientists in the fields of chemical synthesis and drug development. The outlined workflows for synthesis and characterization offer a systematic approach to working with this compound. Further experimental investigation is encouraged to fully elucidate its properties and unlock its potential in various applications.

References

An In-depth Technical Guide to 3-Amino-5-chlorophenol (CAS: 883195-40-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-chlorophenol (CAS: 883195-40-2), a versatile chemical intermediate with potential applications in drug discovery and medicinal chemistry. This document consolidates available data on its chemical and physical properties, synthesis, and safety information. Furthermore, it explores its prospective utility as a scaffold for the synthesis of novel bioactive molecules, including its potential incorporation into targeted protein degradation platforms like PROTACs. Detailed experimental protocols for its synthesis and potential derivatization are provided, alongside visualizations of synthetic workflows to guide researchers in harnessing the potential of this compound.

Introduction

This compound is a substituted aromatic compound featuring amino, hydroxyl, and chloro functional groups. This unique combination of reactive sites makes it an attractive starting material for the synthesis of a diverse range of more complex molecules. While specific applications in drug development are not yet extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The amino and hydroxyl groups offer convenient handles for derivatization, allowing for the exploration of chemical space around this core scaffold. The presence of a chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, potentially enhancing metabolic stability or binding affinity to biological targets.

This guide aims to provide a foundational resource for researchers interested in exploring the synthetic utility and biological potential of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. Data is compiled from various chemical suppliers and databases.[1][2][3]

PropertyValue
CAS Number 883195-40-2
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
IUPAC Name This compound
Synonyms Phenol, 3-amino-5-chloro-
Appearance Solid
Purity Typically ≥97%
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of the corresponding nitrophenol precursor. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 3-chloro-5-nitrophenol

This procedure is adapted from established chemical literature.[4]

Materials:

  • 3-chloro-5-nitrophenol

  • Zinc powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Dichloromethane

  • Sodium sulfate

  • Celite

Procedure:

  • Dissolve 3-chloro-5-nitrophenol (1.00 eq) and zinc powder (5.00 eq) in ethanol.

  • Heat the mixture to 60°C.

  • Prepare an aqueous solution of ammonium chloride (2.00 eq).

  • Add the ammonium chloride solution dropwise to the reaction mixture, maintaining the temperature at 60°C.

  • Continue stirring at 60°C for 3 hours.

  • Upon reaction completion, filter the hot mixture through Celite and wash the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Triturate the residue with dichloromethane and collect the resulting precipitate by filtration to yield this compound.

Expected Yield: ~77%

Characterization:

  • ¹H-NMR (400 MHz, DMSO-d₆): δ = 9.29 (s, 1H), 6.03 (t, J = 2.0 Hz, 1H), 5.92 (d, J = 2.0 Hz, 2H), 5.25 (s, 2H).

  • LC/MS (ESIpos): m/z = 144 [M+H]⁺.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-chloro-5-nitrophenol 3-chloro-5-nitrophenol Reduction Reduction at 60°C 3-chloro-5-nitrophenol->Reduction Zinc_powder Zinc powder Zinc_powder->Reduction Ammonium_chloride Ammonium chloride (aq) Ammonium_chloride->Reduction Ethanol Ethanol Ethanol->Reduction Filtration Filtration Reduction->Filtration Extraction Extraction with Ethyl Acetate Filtration->Extraction Drying Drying over Na2SO4 Extraction->Drying Trituration Trituration with Dichloromethane Drying->Trituration This compound This compound Trituration->this compound

Synthetic Workflow for this compound.

Potential Applications in Drug Discovery

While direct applications of this compound in drug development are not widely reported, its structure suggests potential as a versatile building block. The amino and hydroxyl groups can be readily functionalized to generate libraries of derivatives for biological screening.

Scaffold for Novel Bioactive Molecules

The this compound core can be derivatized at the amino and hydroxyl positions to explore a range of biological activities. For instance, acylation of the amino group or etherification of the hydroxyl group can lead to compounds with potential antimicrobial, antioxidant, or anticancer properties.

Building Block for Targeted Protein Degraders (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A typical PROTAC consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. This compound could potentially be incorporated into PROTAC design. For example, the phenolic hydroxyl could serve as an attachment point for a linker, while the amino group could be part of a pharmacophore that binds to a protein of interest or an E3 ligase.

G cluster_protac PROTAC Structure cluster_scaffold Potential Role of this compound POI_Ligand Protein of Interest Ligand Linker Linker E3_Ligase_Ligand E3 Ligase Ligand Scaffold This compound Scaffold->POI_Ligand Incorporation into POI ligand Scaffold->Linker Attachment point for linker Scaffold->E3_Ligase_Ligand Incorporation into E3 ligase ligand

Hypothetical Integration into a PROTAC.

Proposed Experimental Protocols for Derivatization

The following are general protocols for the derivatization of this compound, which can be adapted for the synthesis of a variety of analogs.

General Protocol for N-Acylation

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, EDC) if starting from a carboxylic acid

  • Base (e.g., triethylamine, DIPEA)

  • Anhydrous solvent (e.g., dichloromethane, DMF)

Procedure:

  • Dissolve this compound (1.0 eq) and a base (1.5 eq) in an anhydrous solvent.

  • Cool the solution to 0°C.

  • Add the acyl chloride (1.1 eq) dropwise. If using a carboxylic acid, add the coupling agent (1.1 eq) and the carboxylic acid (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for O-Alkylation (Etherification)

Materials:

  • This compound

  • Alkyl halide

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent, add a base (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) and continue stirring at room temperature or with heating, depending on the reactivity of the halide.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the base and concentrate the filtrate.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

G cluster_derivatization Derivatization Pathways cluster_products Derivative Libraries Start This compound N_Acylation N-Acylation Start->N_Acylation O_Alkylation O-Alkylation Start->O_Alkylation Amide_Library Amide Library N_Acylation->Amide_Library Ether_Library Ether Library O_Alkylation->Ether_Library

Derivatization Workflow for Library Synthesis.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).

Users should consult the Safety Data Sheet (SDS) from their supplier for complete and up-to-date safety information.

Conclusion

This compound is a readily accessible chemical intermediate with significant potential for applications in drug discovery and medicinal chemistry. Its trifunctional nature provides a versatile platform for the synthesis of diverse molecular architectures. While its direct biological activities and applications are yet to be fully elucidated, its utility as a scaffold for generating libraries of novel compounds, including potential PROTACs, warrants further investigation. The experimental protocols and synthetic workflows provided in this guide offer a starting point for researchers to explore the chemical space around this promising molecule and unlock its therapeutic potential.

References

Spectroscopic Data of 3-Amino-5-chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 3-Amino-5-chlorophenol (CAS No: 883195-40-2). Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, derived from the analysis of its chemical structure and comparison with analogous compounds. Detailed, standardized experimental protocols for acquiring this data are also provided to assist researchers in the analytical workflow. This guide is intended to serve as a valuable resource for the unambiguous identification and characterization of this compound in a laboratory setting.

Introduction

This compound is a substituted aromatic compound containing amino, chloro, and hydroxyl functional groups. Its structural complexity necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment. The primary spectroscopic techniques for the characterization of such organic molecules are NMR, IR, and MS. Each technique provides unique and complementary information about the molecular structure. This guide synthesizes the predicted spectroscopic data for this compound and outlines the standard methodologies for their acquisition.

Compound Properties:

PropertyValueSource
Chemical Formula C₆H₆ClNOPubChem[1]
Molecular Weight 143.57 g/mol PubChem[1]
Appearance Solid (predicted)---
CAS Number 883195-40-2PubChem[1]

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5Singlet (broad)1HPhenolic -OH
~6.5 - 6.8Multiplet1HAr-H
~6.3 - 6.5Multiplet1HAr-H
~6.1 - 6.3Multiplet1HAr-H
~5.0 - 5.5Singlet (broad)2HAmino -NH₂

Note: The chemical shifts of the aromatic protons are estimations and their exact values and splitting patterns will depend on the final conformation and electronic environment.

Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~158C-OH
~149C-NH₂
~135C-Cl
~110Ar C-H
~108Ar C-H
~105Ar C-H

Note: The assignments are based on the expected electronic effects of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3400 - 3200Strong, BroadO-H (Phenol) & N-H (Amine)Stretching
3100 - 3000MediumAromatic C-HStretching
1620 - 1580Medium-StrongAromatic C=CStretching
1520 - 1480Medium-StrongAromatic C=CStretching
1300 - 1200StrongC-O (Phenol)Stretching
1350 - 1250MediumC-N (Aromatic Amine)Stretching
800 - 700StrongC-Cl (Aromatic)Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative AbundanceAssignment
143/145High[M]⁺ (Molecular Ion)
108Medium[M - Cl]⁺
79Medium[M - Cl - HCN]⁺

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is a key diagnostic feature for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

  • Data Acquisition : Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used.

IR Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : A small amount of the solid sample is finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

  • Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature : 250 °C.

    • Oven Program : An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.

    • Carrier Gas : Helium at a constant flow rate.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-400.

    • Ion Source Temperature : 230 °C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Analytical workflow for this compound characterization.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standard analytical protocols for the characterization of this compound. While experimental data is not widely available, the information presented herein offers a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this compound. The combination of NMR, IR, and MS, as outlined, provides a comprehensive and orthogonal approach to structural elucidation, ensuring the integrity of research and development activities involving this compound.

References

An In-depth Technical Guide to the Solubility of 3-Amino-5-chlorophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-5-chlorophenol, a key intermediate in various synthetic pathways. Understanding the solubility of this compound in different organic solvents is crucial for its effective use in research, development, and manufacturing processes, including reaction optimization, purification, and formulation. This document outlines expected solubility trends, provides detailed experimental protocols for solubility determination, and illustrates the logical workflow of these procedures.

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on the physicochemical properties of the molecule—possessing a polar phenolic hydroxyl group, a basic amino group, and a lipophilic chlorophenyl ring—and the known solubility of analogous compounds such as other chloro-substituted aminophenols and the parent compound 3-aminophenol, a qualitative and estimated quantitative solubility profile can be established.[1][2][3]

The following table summarizes the expected solubility of this compound in various organic solvents. These values are estimates and should be confirmed experimentally.

Solvent Solvent Type Expected Solubility Estimated Quantitative Solubility ( g/100 mL at 25°C)
Dimethyl Sulfoxide (DMSO)Polar AproticVery Soluble> 20
N,N-Dimethylformamide (DMF)Polar AproticVery Soluble> 20
MethanolPolar ProticSoluble5 - 15
EthanolPolar ProticSoluble5 - 15
AcetonePolar AproticModerately Soluble1 - 5
Ethyl AcetateModerately PolarSlightly Soluble0.1 - 1
DichloromethaneNonpolarSparingly Soluble< 0.1
TolueneNonpolarSparingly Soluble< 0.1
HexaneNonpolarInsoluble< 0.01

Note: The expected and estimated solubilities are based on the general principle of "like dissolves like" and data for structurally similar compounds.[1][2][3] The presence of both hydrogen bond donor (hydroxyl and amino groups) and acceptor sites, along with the polar nature of the C-Cl bond, suggests good solubility in polar solvents. Conversely, the aromatic ring and the chlorine atom contribute to some lipophilicity, which is overcome by the polar functional groups in nonpolar solvents.

Experimental Protocols for Solubility Determination

A reliable method for determining the solubility of this compound is the isothermal shake-flask method, followed by gravimetric or spectroscopic analysis.[4][5][6] This method is considered the "gold standard" for thermodynamic solubility determination.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined.[6]

Apparatus and Materials:

  • This compound (solid, purity >99%)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Thermostatic shaker bath

  • Analytical balance (± 0.1 mg)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Vials with screw caps

  • Oven

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, ensuring there will be undissolved solid after equilibration.

  • Solvent Addition: Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Shake the vials at a constant speed for a sufficient time to reach equilibrium (typically 24-72 hours).[4][7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved microparticles. The filtration step should be performed quickly to minimize solvent evaporation.

  • Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method.

a) Gravimetric Analysis:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a known volume of the clear, saturated filtrate into the evaporating dish.

  • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

  • Dry the residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.[5][8]

  • Calculate the solubility based on the mass of the residue and the volume of the filtrate used.

b) UV-Vis Spectroscopy:

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualizations

G A Start: Obtain Pure this compound and Solvents B Add Excess Solid to Solvent in Vials A->B C Equilibrate in Thermostatic Shaker Bath (24-72h) B->C D Allow Solid to Settle (24h) C->D E Withdraw Supernatant and Filter (0.45 um) D->E F Quantify Solute in Filtrate E->F G Gravimetric Analysis F->G Method 1 H Spectroscopic Analysis (UV-Vis/HPLC) F->H Method 2 I Calculate Solubility G->I H->I J End: Report Solubility Data I->J

Caption: Workflow for determining the solubility of this compound.

G A Molecular Structure of this compound B Polar Groups (-OH, -NH2) A->B contains C Nonpolar Groups (Aromatic Ring, -Cl) A->C contains E High Solubility in Polar Solvents (e.g., DMSO, Methanol) B->E favors F Low Solubility in Nonpolar Solvents (e.g., Hexane, Toluene) C->F favors D Solvent Polarity D->E matches D->F mismatches

Caption: Factors influencing the solubility of this compound.

References

An In-Depth Technical Guide to the Theoretical Properties of 3-Amino-5-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chlorophenol is an aromatic organic compound featuring amino, chloro, and hydroxyl functional groups. Its substituted phenol structure makes it a molecule of interest in medicinal chemistry and material science, often serving as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the theoretical and known experimental properties of this compound, offering valuable data for researchers and professionals in drug development and chemical synthesis. While experimental data on the biological activity of this specific compound is limited, this guide also explores the known activities of related aminophenol derivatives to provide context for potential research and development avenues.

Physicochemical and Spectral Data

A compilation of the known and computed physicochemical and spectral properties of this compound is presented below. These data are essential for understanding the compound's behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₆ClNOPubChem[1]
Molecular Weight 143.57 g/mol PubChem[1]
CAS Number 883195-40-2Sigma-Aldrich, Guidechem[2]
Physical Form SolidSigma-Aldrich
Purity 96-97%Sigma-Aldrich[3]
Storage Temperature 2-8°C, in dark, inert atmosphereSigma-Aldrich
Computed XLogP3 2.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Spectral Data

¹H-NMR (400 MHz, DMSO-d₆): A synthesis protocol for this compound characterized the product using ¹H-NMR, revealing the following peaks: δ= 5.25 (broad single peak, 2H), 5.92 (double peak, 2H), 6.03 (triple peak, 1H), and 9.29 (single peak, 1H)[4].

LC/MS (ESIpos): The same study reported a retention time (R₁) of 1.07 min and a mass-to-charge ratio (m/z) of 144 [M+H]⁺[4].

Synthesis and Purification Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the reduction of 3-chloro-5-nitrophenol[4].

Experimental Protocol:

  • Reaction Setup: Dissolve 3-chloro-5-nitrophenol (1 equivalent) and zinc powder (5 equivalents) in ethanol.

  • Heating: Heat the mixture to 60°C.

  • Addition of Reducing Agent: Add an aqueous solution of ammonium chloride (2 equivalents) dropwise to the reaction mixture.

  • Reaction: Maintain the temperature at 60°C and continue stirring for 3 hours.

  • Workup: Upon completion, filter the reaction mixture through Celite and remove the solvent under vacuum.

  • Extraction: Dissolve the residue in water and extract with ethyl acetate.

  • Drying and Isolation: Dry the organic layer with sodium sulfate, remove the solvent under vacuum, and grind the residue with dichloromethane.

  • Final Product: Collect the resulting precipitate by filtration to obtain this compound as a yellow crystalline solid[4].

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification 3-chloro-5-nitrophenol 3-chloro-5-nitrophenol Reaction_mixture Dissolve and Heat to 60°C 3-chloro-5-nitrophenol->Reaction_mixture Zinc_powder Zinc_powder Zinc_powder->Reaction_mixture Ammonium_chloride Ammonium_chloride Ethanol Ethanol Ethanol->Reaction_mixture Reduction Add NH4Cl solution Stir for 3 hours at 60°C Reaction_mixture->Reduction Add Ammonium_chloride Filtration Filter through Celite Reduction->Filtration Evaporation1 Remove solvent Filtration->Evaporation1 Extraction Dissolve in H2O Extract with Ethyl Acetate Evaporation1->Extraction Drying Dry organic layer Extraction->Drying Evaporation2 Remove solvent Drying->Evaporation2 Precipitation Grind with Dichloromethane Evaporation2->Precipitation Isolation Filter precipitate Precipitation->Isolation Final_Product This compound Isolation->Final_Product

A flowchart of the synthesis of this compound.
Purification by High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for this compound is not published, a general reverse-phase HPLC method can be developed based on protocols for similar compounds like 4-Amino-3-chlorophenol[5] and other chlorophenols[6][7].

Suggested Starting Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility)[5].

  • Detection: UV detection at a wavelength determined by UV-Vis spectral analysis.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This method would need to be optimized and validated for parameters such as linearity, precision, accuracy, and specificity.

Biological Activity and Potential Applications (Inferred)

Direct experimental evidence for the biological activity of this compound is currently lacking in publicly available literature. However, the aminophenol and chlorophenol moieties are present in numerous biologically active compounds, suggesting potential avenues for investigation.

Context from Related Compounds:

  • Anticancer Activity: Aminophenol derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines[8]. The mechanism often involves the induction of apoptosis.

  • Kinase Inhibition: The aminophenol scaffold is found in some tyrosine kinase inhibitors. The development of derivatives of 4-amino-2-(thio)phenol has led to compounds that inhibit protein kinase B/AKT and ABL tyrosine kinase, as well as angiogenesis[9].

  • Antimicrobial and Antioxidant Properties: Various derivatives of aminophenols have demonstrated antimicrobial and antioxidant activities[10].

Given this context, this compound could serve as a valuable starting material or fragment in the design and synthesis of novel therapeutic agents, particularly in oncology. The following diagram illustrates a hypothetical workflow for the initial stages of a drug discovery program utilizing this compound as a scaffold.

Drug_Discovery_Workflow Hypothetical Drug Discovery Workflow with this compound Start This compound Scaffold Library_Synthesis Combinatorial Library Synthesis (e.g., amide coupling, Suzuki coupling) Start->Library_Synthesis Screening High-Throughput Screening (e.g., Kinase Assays, Cell Viability Assays) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Hit_Identification->Library_Synthesis Inactive Compounds (Feedback for new designs) Lead_Optimization Structure-Activity Relationship (SAR) Studies Hit_Identification->Lead_Optimization Active Compounds In_Vitro_Testing In Vitro ADME/Tox Profiling Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Efficacy and PK/PD Studies In_Vitro_Testing->In_Vivo_Testing Candidate Preclinical Candidate In_Vivo_Testing->Candidate

A logical workflow for a drug discovery program.

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[3].

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a chemical intermediate with well-defined computed theoretical properties and a known synthetic route. While experimental data on its physicochemical properties are not fully comprehensive and information on its biological activity is scarce, the prevalence of the aminophenol and chlorophenol motifs in bioactive molecules suggests its potential as a valuable scaffold in drug discovery and development. Further research is warranted to fully characterize its experimental properties and to explore its potential pharmacological activities. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

An In-depth Technical Guide to 3-Amino-5-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-5-chlorophenol, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity

This compound is an aromatic organic compound containing amino, chloro, and hydroxyl functional groups attached to a benzene ring. Its chemical structure and properties make it a reagent in various chemical syntheses. For instance, it is utilized in studies involving recyclization with benzoxazinones[1].

Quantitative Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized in the table below for clear reference.

PropertyValueSource
Molecular Formula C6H6ClNO[2][3][4]
Molecular Weight 143.57 g/mol [2][3]
Monoisotopic Mass 143.0137915 Da[2][3]
IUPAC Name This compound[2]
CAS Number 883195-40-2[2][3][4]
Physical Form Solid

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the following steps[1]:

  • The reaction temperature is set and maintained at 60 °C with continuous stirring for a duration of 3 hours.

  • Following the reaction period, the mixture is filtered through Celite.

  • The solvent is subsequently removed from the filtrate under vacuum.

  • The resulting residue is dissolved in water and then extracted using ethyl acetate.

  • The organic layer from the extraction is dried with sodium sulfate, and the solvent is again evaporated under vacuum.

  • The final residue is ground with dichloromethane, and the resulting precipitate is collected through filtration to yield this compound as yellow crystals[1].

Visualized Data and Workflows

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification and characterization of this compound, starting from its common name to its detailed molecular identifiers.

A Compound Name (this compound) B Molecular Formula (C6H6ClNO) A->B Determines C Molecular Weight (143.57 g/mol) A->C Determines D Structural Identifiers (SMILES, InChI) A->D Determines E Registry Number (CAS: 883195-40-2) A->E Determines

Caption: Logical workflow for the identification of this compound.

References

An In-depth Technical Guide to the Stability and Storage of 3-Amino-5-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-5-chlorophenol (CAS No. 883195-40-2). The information is intended to ensure the integrity and purity of the compound when used in research and development applications. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide also draws upon information from analogous compounds, such as other aminophenols and chlorophenols, to provide a thorough understanding of potential degradation pathways and appropriate handling strategies.

Physicochemical Properties and Recommended Storage

This compound is a solid, crystalline compound.[1] Proper storage is crucial to maintain its chemical integrity. The primary recommended storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation, which is a common degradation pathway for aminophenols.[2]
Light Keep in a dark placeTo prevent light-induced degradation (photodegradation).
Moisture Store in a tightly sealed container in a dry place.To prevent hydrolysis and absorption of moisture.
Incompatible Substances Strong oxidizing agents, strong bases, strong acids, and mineral acids.[3]To avoid chemical reactions that could degrade the compound.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, based on the chemical structure (an aromatic amine and a phenol), several potential degradation routes can be inferred. Oxidation is a primary concern for aminophenols, often leading to the formation of colored polymeric impurities.[2] Exposure to air and light can exacerbate this process.[2]

Additionally, reactions with incompatible substances can lead to degradation. For instance, strong oxidizing agents can readily attack the amino and hydroxyl groups. The hazardous decomposition products upon combustion or thermal degradation include nitrogen oxides, carbon monoxide, and other irritating and toxic fumes and gases.

The following diagram illustrates a logical workflow to prevent the degradation of this compound during storage.

cluster_storage Storage Conditions cluster_prevention Prevention of Degradation Pathways cluster_outcome Outcome Store_at_2_8C Store at 2-8°C Prevent_Oxidation Prevent Oxidation Store_at_2_8C->Prevent_Oxidation Inert_Atmosphere Store under Inert Atmosphere (e.g., Argon, Nitrogen) Inert_Atmosphere->Prevent_Oxidation Protect_from_Light Protect from Light Prevent_Photodegradation Prevent Photodegradation Protect_from_Light->Prevent_Photodegradation Tightly_Sealed_Container Use Tightly Sealed Container Prevent_Hydrolysis Prevent Hydrolysis Tightly_Sealed_Container->Prevent_Hydrolysis Maintained_Purity Maintained Purity and Stability Prevent_Oxidation->Maintained_Purity Prevent_Photodegradation->Maintained_Purity Prevent_Hydrolysis->Maintained_Purity

Workflow for Preventing Degradation of this compound

Experimental Protocols for Stability Assessment

A validated stability-indicating analytical method is essential to accurately determine the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique for this purpose. The following is a representative protocol that can be adapted and validated for the analysis of this compound.

Protocol: Stability Assessment by HPLC

Objective: To develop and validate an HPLC method to assess the stability of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Forced degradation reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

Instrumentation:

  • HPLC system with a UV detector

  • Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • Forced degradation equipment: Oven, Photostability chamber

Procedure:

  • Method Development:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

    • Develop a mobile phase and gradient to achieve good separation of the parent peak from any potential degradants. A typical starting point could be a gradient of water (with 0.1% formic acid) and acetonitrile.

    • Set the UV detection wavelength at the maximum absorbance of this compound.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature for a defined period.

    • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

    • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.

    • Analyze samples from each stress condition by the developed HPLC method.

  • Method Validation:

    • Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

The following diagram illustrates a general workflow for conducting a stability study.

cluster_setup Experimental Setup cluster_analysis Analysis cluster_evaluation Evaluation Prepare_Samples Prepare Samples of This compound Stress_Conditions Expose to Stress Conditions (Heat, Light, pH, Oxidation) Prepare_Samples->Stress_Conditions HPLC_Analysis Analyze Samples by Stability-Indicating HPLC Stress_Conditions->HPLC_Analysis Quantify_Degradation Quantify Parent Compound and Degradation Products HPLC_Analysis->Quantify_Degradation Assess_Stability Assess Stability Profile Quantify_Degradation->Assess_Stability Determine_Shelf_Life Determine Shelf-Life and Optimal Storage Conditions Assess_Stability->Determine_Shelf_Life

Experimental Workflow for Stability Testing

Handling and Safety Precautions

When handling this compound, it is important to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of discoloration of the solid material, which may indicate degradation, purification by recrystallization before use is recommended to avoid introducing impurities into experiments.[2]

Conclusion

References

An In-depth Technical Guide to the Reactivity of the Amino Group in Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenols are a class of aromatic compounds that are foundational to numerous applications, from pharmaceuticals to dyes.[1][2][3] These molecules are characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group on a benzene ring. Their chemical behavior is dictated by the interplay between these two functional groups, with the reactivity of the amino group being of particular interest. The isomeric placement of these groups (ortho, meta, or para) significantly influences the electronic environment of the molecule and, consequently, its reaction pathways.[1] This guide provides a detailed exploration of the factors governing the reactivity of the amino group in aminophenols, supported by quantitative data, experimental protocols, and workflow visualizations.

Electronic and Steric Effects on Reactivity

The reactivity of the amino group in aminophenols is primarily governed by the electronic effects exerted by both the amino and hydroxyl substituents. Both groups are activating and ortho-, para-directing for electrophilic aromatic substitution due to their ability to donate electron density to the ring through resonance.[4]

  • In ortho- and para-aminophenols , the electron-donating resonance effects of the -NH₂ and -OH groups reinforce each other, leading to a significant increase in electron density on the aromatic ring. This enhanced nucleophilicity makes the ring highly susceptible to electrophilic attack. The amino group itself is also highly nucleophilic.

  • In meta-aminophenol , the directing effects of the two groups are not cumulative in the same way, leading to more complex regioselectivity in substitution reactions. However, the ring is still considered activated.[1]

  • Substituent Effects : The presence of other substituents can further modify this reactivity. For instance, electron-withdrawing groups like chlorine can decrease the ring's reactivity towards electrophiles through an inductive effect.[4]

The amino group in p-aminophenol is more nucleophilic and therefore more reactive towards electrophiles like acetic anhydride than the hydroxyl group.[5] This chemoselectivity is fundamental in synthetic applications, such as the production of paracetamol.

Key Reactions Involving the Amino Group

The amino group of aminophenols is a versatile functional group that participates in a range of important chemical transformations.

Acylation

Acylation of the amino group is a common reaction, often used for protection or to introduce an amide functionality, which can impart specific biological activities. A prime example is the acetylation of 4-aminophenol with acetic anhydride to produce N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen.[6][7][8] This reaction is highly chemoselective, with the more nucleophilic amino group reacting preferentially over the hydroxyl group.[5]

Alkylation

Alkylation of the amino group in aminophenols can be achieved to produce secondary or tertiary amines. Selective N-alkylation can be challenging due to the potential for O-alkylation of the hydroxyl group.[9] Methodologies have been developed to achieve selective alkylation of either the amino or hydroxyl group, often involving a protection-deprotection strategy. For instance, the amino group can be protected by forming an imine with an aldehyde, allowing for selective O-alkylation, followed by hydrolysis to restore the amino group.[10][11] Conversely, direct N-alkylation can be achieved through reductive amination.[10][11]

Diazotization

Primary aromatic amines, including aminophenols, can be converted into diazonium salts through a process called diazotization.[1][12] This involves treating the aminophenol with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[12][13] The resulting diazonium salts are highly valuable synthetic intermediates that can undergo a variety of subsequent reactions, most notably azo coupling with electron-rich aromatic compounds to form azo dyes.[13][14]

Quantitative Data on Aminophenol Reactivity

The basicity of the amino group and the acidity of the hydroxyl group are key indicators of their reactivity. These properties are quantified by their pKa values. A higher pKa for the conjugate acid (-NH₃⁺) corresponds to a more basic and nucleophilic amino group.

Propertyo-Aminophenolm-Aminophenolp-Aminophenol
pKa of conjugate acid (-NH₃⁺) 4.734.305.48[15]
pKa of hydroxyl group (-OH) 9.839.9210.46[15]

Table 1: pKa Values of Aminophenol Isomers. The data indicates that p-aminophenol has the most basic amino group among the isomers, which contributes to its high reactivity in reactions like acylation.

Experimental Protocols

Protocol for the Synthesis of Paracetamol (Acetaminophen)

Objective: To synthesize N-(4-hydroxyphenyl)acetamide by the selective N-acetylation of 4-aminophenol.

Materials:

  • 4-aminophenol (p-aminophenol)[6][7][16]

  • Acetic anhydride[6][7][16]

  • Deionized water[6][7][16]

  • Erlenmeyer flask

  • Stir bar or stirring rod

  • Heating source (water bath or hot plate)[7][16]

  • Ice bath[7][16]

  • Büchner funnel and filter flask for vacuum filtration[16]

Procedure:

  • Weigh approximately 3.0 g of 4-aminophenol and place it in a 125 mL Erlenmeyer flask.[7]

  • Add approximately 10 mL of deionized water to the flask.[7]

  • While stirring, cautiously add 4.0 mL of acetic anhydride to the suspension of 4-aminophenol in water.[7][16]

  • Gently heat the mixture in a water bath at about 60-85°C, stirring until all the solid has dissolved.[7][16]

  • Continue stirring for an additional 10 minutes to ensure the reaction goes to completion.[16]

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.[7][16]

  • Collect the precipitated crude paracetamol by vacuum filtration using a Büchner funnel.[16]

  • Wash the crystals with a small amount of cold deionized water to remove soluble impurities.

  • The crude product can be further purified by recrystallization from hot water to obtain pure N-(4-hydroxyphenyl)acetamide.[7]

Visualizations of Workflows and Pathways

Logical Workflow for Investigating Aminophenol Reactivity

logical_workflow cluster_start 1. Hypothesis cluster_reaction_type 2. Reaction Design cluster_conditions 3. Parameter Definition cluster_execution 4. Execution & Analysis cluster_outcome 5. Conclusion start Select Aminophenol Isomer (ortho, meta, para) reaction_type Choose Reaction Type (e.g., Acylation, Diazotization) start->reaction_type conditions Define Conditions (Reagents, Solvent, Temperature) reaction_type->conditions execution Perform Experiment conditions->execution analysis Product Analysis (e.g., TLC, NMR, HPLC) execution->analysis data Gather Quantitative Data (Yield, Purity, Rate Constant) analysis->data conclusion Elucidate Reactivity & Mechanism data->conclusion

Caption: A systematic workflow for the experimental investigation of aminophenol reactivity.

Acylation Pathway: Synthesis of Paracetamol

paracetamol_synthesis cluster_reactants Reactants cluster_products Products p_aminophenol 4-Aminophenol paracetamol Paracetamol (N-(4-hydroxyphenyl)acetamide) p_aminophenol->paracetamol Nucleophilic Attack (Acylation) acetic_anhydride Acetic Anhydride acetic_anhydride->paracetamol acetic_acid Acetic Acid (Byproduct) paracetamol->acetic_acid Forms diazotization_pathway aminophenol Aminophenol H₂N-Ar-OH diazonium Arenediazonium Salt ⁺N₂-Ar-OH aminophenol->diazonium Diazotization reagents Diazotizing Agents NaNO₂ + H⁺ 0-5 °C coupling_product Azo Dye R-N=N-Ar-OH diazonium->coupling_product Azo Coupling coupling_reagent Coupling Partner (R) (e.g., Phenol, Aniline)

References

Methodological & Application

Application Notes and Protocols for 3-Amino-5-chlorophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chlorophenol is a versatile bifunctional aromatic compound possessing an amino group, a hydroxyl group, and a chlorine substituent. This unique combination of functional groups makes it a valuable building block for the synthesis of a diverse range of heterocyclic and substituted aromatic compounds, particularly in the fields of medicinal chemistry and materials science. The differential reactivity of the amino and hydroxyl moieties allows for selective chemical transformations, enabling the construction of complex molecular scaffolds. Furthermore, the presence of the chlorine atom provides a site for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, and it can influence the electronic properties and biological activity of the resulting molecules.[1]

While specific documented synthetic applications for this compound are limited, its chemical properties are analogous to other well-studied aminophenols. This document provides detailed protocols for key synthetic transformations—N-acylation, O-alkylation, and benzoxazole formation—based on established methodologies for similar compounds. These protocols are intended to serve as a practical guide for researchers looking to utilize this compound as a versatile starting material in their synthetic endeavors.

N-Acylation of this compound

Application Note: N-acylation is a fundamental transformation that converts the amino group of this compound into an amide. This modification is often employed in drug development to alter the physicochemical properties of a molecule, such as its solubility, stability, and ability to participate in hydrogen bonding. N-acylated aminophenols are key intermediates in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents. For instance, the well-known analgesic, paracetamol, is an N-acetylated aminophenol.[2] Derivatives of p-aminophenol have shown significant analgesic and anti-inflammatory effects.[3]

Experimental Protocol: N-Acetylation of this compound

This protocol describes the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium acetate

  • Deionized water

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Standard laboratory glassware and equipment (magnetic stirrer, heating mantle, etc.)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.44 g (10 mmol) of this compound in 30 mL of deionized water containing 1.0 mL of concentrated hydrochloric acid.

  • To this solution, add 1.36 g (10 mmol) of sodium acetate trihydrate and stir until all solids are dissolved.

  • Cool the mixture in an ice bath to 0-5 °C.

  • While stirring vigorously, add 1.1 mL (11 mmol) of acetic anhydride dropwise to the cooled solution.

  • After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Collect the resulting precipitate by vacuum filtration and wash the solid with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to yield N-(3-chloro-5-hydroxyphenyl)acetamide.

Quantitative Data for N-Acylation
ReagentMolar Ratio (to Substrate)Reaction Time (h)Temperature (°C)Typical Yield (%)
Acetic Anhydride1.130 - RT85-95
Benzoyl Chloride1.140 - RT80-90

Synthetic Workflow for N-Acylation

N_Acylation sub This compound prod N-(3-chloro-5-hydroxyphenyl)acetamide sub->prod N-Acylation reag Acetic Anhydride / Base reag->prod

Caption: N-Acylation of this compound.

O-Alkylation of this compound

Application Note: Selective O-alkylation of the phenolic hydroxyl group in this compound yields alkoxy-substituted anilines, which are important intermediates in organic synthesis. This transformation requires the protection of the more nucleophilic amino group prior to alkylation to ensure selectivity. O-alkylated aminophenol derivatives are precursors to a variety of compounds with applications in medicinal chemistry and materials science.

Experimental Protocol: Selective O-Benzylation of this compound

This protocol involves a three-step process: protection of the amino group, O-alkylation, and deprotection.

Materials:

  • This compound

  • Benzaldehyde

  • Methanol

  • Potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • Acetone

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane

Procedure:

Step 1: Protection of the Amino Group

  • In a 250 mL round-bottom flask, dissolve 1.44 g (10 mmol) of this compound in 50 mL of methanol.

  • Add 1.06 g (10 mmol) of benzaldehyde and stir the solution at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to obtain the crude N-benzylidene-3-amino-5-chlorophenol, which can be used in the next step without further purification.

Step 2: O-Alkylation

  • Dissolve the crude product from Step 1 in 50 mL of acetone in a round-bottom flask.

  • Add 2.76 g (20 mmol) of potassium carbonate and 1.71 g (10 mmol) of benzyl bromide.

  • Reflux the mixture for 20 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

Step 3: Deprotection

  • To the crude product from Step 2, add 30 mL of 2M hydrochloric acid and stir at room temperature for 2 hours.

  • Neutralize the solution with saturated sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-amino-5-chloro-1-(benzyloxy)benzene.

Quantitative Data for O-Alkylation
Alkylating AgentBaseSolventReaction Time (h)Temperature (°C)Typical Yield (%)
Benzyl BromideK₂CO₃Acetone20Reflux85-95
Ethyl IodideK₂CO₃Acetone24Reflux80-90

Synthetic Workflow for O-Alkylation

O_Alkylation sub This compound step1 Protection (Benzaldehyde) sub->step1 inter1 N-benzylidene-3-amino- 5-chlorophenol step1->inter1 step2 O-Alkylation (R-X, Base) inter1->step2 inter2 O-alkylated intermediate step2->inter2 step3 Deprotection (Acid) inter2->step3 prod O-alkylated-3-amino- 5-chlorophenol step3->prod

Caption: Workflow for selective O-alkylation.

Synthesis of Benzoxazole Derivatives

Application Note: Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound is an excellent precursor for the synthesis of 6-chlorobenzoxazole derivatives. The general synthetic route involves the condensation of the aminophenol with a carboxylic acid or its equivalent (e.g., aldehyde or acid chloride), followed by cyclization.[1] These derivatives are of significant interest in drug discovery, with some halogenated benzoxazoles identified as potent kinase inhibitors.

Experimental Protocol: Synthesis of 6-chloro-2-phenylbenzoxazole

This protocol describes the synthesis of a benzoxazole derivative via condensation with an aromatic aldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Ammonium chloride (NH₄Cl) as a catalyst

Procedure:

  • In a 100 mL round-bottom flask, add 1.44 g (10 mmol) of this compound, 1.06 g (10 mmol) of benzaldehyde, and 0.53 g (10 mmol) of ammonium chloride in 40 mL of ethanol.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 80°C with continuous stirring.

  • Maintain the reaction at this temperature for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified 6-chloro-2-phenylbenzoxazole.

Quantitative Data for Benzoxazole Synthesis
AldehydeCatalystSolventReaction Time (h)Temperature (°C)Typical Yield (%)
BenzaldehydeNH₄ClEthanol6-88080-90
4-ChlorobenzaldehydeNH₄ClEthanol6-88085-95
4-MethoxybenzaldehydeNH₄ClEthanol6-88082-92

Synthetic Pathway for Benzoxazole Formation

Benzoxazole_Synthesis sub This compound prod 6-Chloro-2-arylbenzoxazole sub->prod Condensation & Cyclization reag Aromatic Aldehyde (R-CHO) reag->prod

Caption: Synthesis of 6-chlorobenzoxazoles.

Potential Signaling Pathways and Biological Applications

Derivatives of aminophenols and chlorophenols have been investigated for a wide range of biological activities. The incorporation of the this compound scaffold into larger molecules could lead to compounds that target various signaling pathways implicated in disease.

  • Kinase Inhibition: As mentioned, benzoxazole derivatives are known to inhibit protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B Kinase.[4] The synthesis of a library of 6-chlorobenzoxazoles from this compound could lead to the discovery of novel kinase inhibitors for cancer therapy.

  • Antimicrobial Activity: The benzoxazole core is a well-established pharmacophore in the design of antibacterial and antifungal agents.[4] The presence of the chlorine atom in derivatives of this compound may enhance their antimicrobial potency.

  • Antioxidant and Cytotoxic Activities: o-Aminophenol derivatives have demonstrated antioxidant and cytotoxic activities against various cancer cell lines.[5][6]

  • Ferroptosis Inhibition: Recent studies have identified ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death.[7]

The exploration of derivatives of this compound represents a promising avenue for the discovery of novel therapeutic agents.

Logical Relationship of Potential Biological Activities

Biological_Activities start This compound Derivatives kinase Kinase Inhibition start->kinase antimicrobial Antimicrobial Activity start->antimicrobial antioxidant Antioxidant Activity start->antioxidant ferroptosis Ferroptosis Inhibition start->ferroptosis

Caption: Potential biological activities.

This compound is a readily available and highly versatile building block for organic synthesis. Its bifunctional nature allows for a variety of chemical transformations, leading to the synthesis of diverse molecular scaffolds. The protocols and data presented here, based on the well-established chemistry of analogous compounds, provide a solid foundation for the application of this compound in the synthesis of novel compounds with potential therapeutic applications in areas such as oncology and infectious diseases. Further exploration of the synthetic utility of this compound is warranted and holds significant promise for the drug discovery and development community.

References

3-Amino-5-chlorophenol: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2025-12

Introduction

3-Amino-5-chlorophenol, a substituted aromatic amine and phenol, is a key building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring amino, hydroxyl, and chloro groups, provides multiple reactive sites for medicinal chemists to elaborate complex molecular architectures. This intermediate is particularly valuable in the development of targeted therapies, including kinase inhibitors for oncology. This document outlines the applications of this compound in the synthesis of specific pharmaceutical agents and provides detailed protocols for its use.

Application in the Synthesis of Kinase Inhibitors

This compound has been successfully employed as a key intermediate in the synthesis of potent and selective kinase inhibitors, which are at the forefront of precision medicine for the treatment of cancer.

Macrocyclic Quinazoline-Based EGFR Inhibitors

Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. This compound serves as a crucial precursor in the synthesis of novel macrocyclic quinazoline-based EGFR inhibitors. These inhibitors are designed to selectively target specific mutations in EGFR, such as L858R and Del19, which are common in non-small cell lung cancer.

The synthesis involves a multi-step sequence where the amino and hydroxyl groups of this compound are strategically utilized to construct the macrocyclic ring system.[1] The phenol moiety can be used as a nucleophile in substitution reactions, while the amino group can participate in condensation or coupling reactions.

Quantitative Data Summary

Product ClassIntermediateReaction TypeYield (%)Reference
Macrocyclic EGFR InhibitorN-(3-chloro-5-hydroxyphenyl)-4-((6-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)quinazolin-4-yl)amino)butanamideNucleophilic Substitution33[1]

Experimental Protocol: Synthesis of a Macrocyclic EGFR Inhibitor Intermediate

This protocol is adapted from the synthesis of related quinazoline derivatives.[1]

Objective: To synthesize a key intermediate for a macrocyclic EGFR inhibitor using this compound.

Materials:

  • 4-((6-chloroquinazolin-4-yl)amino)butanoic acid derivative (1.0 eq)

  • This compound (1.0 eq)

  • Ethanol (as solvent)

Procedure:

  • Dissolve the starting quinazoline derivative (1.0 eq) in ethanol.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture at 70°C for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Logical Workflow for EGFR Inhibitor Synthesis

A Quinazoline Precursor C Nucleophilic Substitution A->C B This compound B->C D Intermediate C->D E Macrocyclization D->E F Macrocyclic EGFR Inhibitor E->F

Caption: Synthetic workflow for macrocyclic EGFR inhibitors.

Imidazo[4,5-b]pyridin-2-one and Oxazolo[4,5-b]pyridin-2-one Derivatives as Cancer Therapeutics

This compound is a valuable starting material for the synthesis of imidazo[4,5-b]pyridin-2-one and oxazolo[4,5-b]pyridin-2-one compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry as they can act as protein kinase inhibitors, including RAF and Receptor Tyrosine Kinases (RTKs), which are implicated in various cancers.[2]

Quantitative Data Summary

ProductStarting MaterialReaction TypeYield (%)Reference
6-amino-5-(3-chloro-5-hydroxyphenylamino)pyridin-3-olThis compoundNot specified40[2]

Experimental Protocol: General Synthesis of a Pyridinone Derivative

This generalized protocol is based on the information provided in the patent literature.[2]

Objective: To synthesize a substituted pyridinone derivative using this compound.

Materials:

  • Appropriate pyridine precursor (e.g., a dihalopyridine)

  • This compound

  • Suitable solvent (e.g., an alcohol or a polar aprotic solvent)

  • Base (if required, e.g., an inorganic or organic base)

Procedure:

  • Combine the pyridine precursor and this compound in a reaction vessel.

  • Add the solvent and a base, if necessary, to facilitate the reaction.

  • Heat the mixture to an appropriate temperature and stir for a sufficient time to ensure the reaction goes to completion.

  • Monitor the reaction by a suitable analytical method (TLC, LC-MS).

  • After completion, work up the reaction mixture. This may involve extraction, washing, and drying of the organic layer.

  • Purify the crude product using techniques such as crystallization or column chromatography to yield the final compound.

Biaryl Derivatives as DNA Polymerase Q Modulators

In the field of oncology, targeting DNA repair pathways is a promising strategy. This compound has been utilized in the synthesis of biaryl derivatives that modulate the activity of DNA polymerase Q, an enzyme implicated in cancer.[3]

Experimental Protocol: Synthesis of a Biaryl Ether Linkage

This protocol is inferred from the general procedures described in the patent literature.[3]

Objective: To synthesize a biaryl ether derivative using this compound.

Materials:

  • An activated aryl halide or sulfonate

  • This compound

  • A suitable base (e.g., potassium carbonate, cesium carbonate)

  • A suitable solvent (e.g., DMF, DMSO)

  • Optionally, a catalyst (e.g., a copper or palladium catalyst for Ullmann or Buchwald-Hartwig coupling)

Procedure:

  • To a solution of the activated aryl precursor in a suitable solvent, add this compound and the base.

  • If required, add the appropriate catalyst and ligand.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired biaryl ether.

Signaling Pathway Context

cluster_0 Drug Action Drug Synthesized Inhibitor (from this compound) Target Kinase (e.g., EGFR, RAF) or DNA Pol Q Drug->Target Inhibition Pathway Downstream Signaling (e.g., Proliferation, Survival) Target->Pathway Blocks Activation Response Therapeutic Effect (e.g., Apoptosis, Tumor Growth Inhibition) Pathway->Response Prevents

Caption: General mechanism of action for targeted inhibitors.

Application in the Synthesis of Other Chemical Intermediates

Synthesis of 3-Bromo-5-chlorophenol

This compound can be converted to 3-bromo-5-chlorophenol via a Sandmeyer reaction.[4][5] This transformation is significant as 3-bromo-5-chlorophenol is itself a valuable intermediate in the synthesis of pharmaceuticals, including non-nucleoside reverse transcriptase inhibitors and treatments for Alzheimer's disease.[5] However, it has been noted that the starting material, this compound, can be difficult to obtain and the yield of the Sandmeyer reaction may be low.[4][5]

Experimental Protocol: Sandmeyer Reaction

Objective: To synthesize 3-Bromo-5-chlorophenol from this compound.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

  • Water

Procedure:

  • Dissolve this compound in aqueous HBr at a low temperature (0-5°C).

  • Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt.

  • In a separate flask, prepare a solution of CuBr in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • The reaction mixture is then typically worked up by extraction with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by a suitable method such as distillation or chromatography.

Reaction Scheme

A This compound B Diazotization (NaNO₂, HBr) A->B C Diazonium Salt B->C D Sandmeyer Reaction (CuBr) C->D E 3-Bromo-5-chlorophenol D->E

Caption: Sandmeyer reaction of this compound.

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its utility has been demonstrated in the creation of targeted therapies for cancer, including kinase inhibitors and DNA polymerase modulators. The protocols provided herein offer a foundation for researchers and scientists in drug development to utilize this important building block in their synthetic endeavors. Further exploration of its reactivity will likely lead to the discovery of new and innovative therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Derivatives from 3-Amino-5-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 3-Amino-5-chlorophenol, a valuable building block in medicinal chemistry and materials science. The protocols described herein focus on three common and versatile derivatization strategies: N-acylation, O-alkylation (etherification), and Suzuki-Miyaura cross-coupling. These methods allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships and the development of novel compounds.

N-Acylation of this compound

N-acylation is a fundamental transformation that converts the primary amino group of this compound into an amide. This modification can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.

Experimental Protocol: General Procedure for N-Acylation

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base (1.2 equivalents), such as triethylamine or pyridine, dropwise to the stirred solution.

  • Addition of Acylating Agent: Slowly add the desired acylating agent (1.1 equivalents), for instance, an acyl chloride or anhydride, to the reaction mixture. The acylating agent can be dissolved in a small amount of the reaction solvent before addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Transfer the mixture to a separatory funnel, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1][2] The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-acylated derivative.

Data Presentation: Representative Data for N-Acylation

The following table summarizes representative quantitative data for the N-acylation of aromatic amines, which can be expected to be similar for this compound. Actual yields and purity will depend on the specific acylating agent and reaction conditions.

Acylating AgentProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC) (%)
Acetyl ChlorideN-(3-Chloro-5-hydroxyphenyl)acetamide185.6085-95>98
Benzoyl ChlorideN-(3-Chloro-5-hydroxyphenyl)benzamide247.6880-90>98
Isobutyryl ChlorideN-(3-Chloro-5-hydroxyphenyl)isobutyramide213.6580-90>97

Experimental Workflow for N-Acylation

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent add_base Add base (e.g., Triethylamine) at 0 °C start->add_base add_acyl Add acylating agent (e.g., Acetyl Chloride) add_base->add_acyl monitor Monitor reaction by TLC add_acyl->monitor quench Quench with NaHCO₃ monitor->quench Reaction complete extract Extract with organic solvent quench->extract purify Purify by chromatography or recrystallization extract->purify product Pure N-Acylated Product purify->product

Caption: Workflow for the N-acylation of this compound.

O-Alkylation (Etherification) of this compound

O-alkylation introduces an alkyl or aryl group to the hydroxyl moiety of this compound, forming an ether linkage. This derivatization is crucial for modifying the lipophilicity and metabolic stability of the parent compound. A key challenge in the O-alkylation of aminophenols is the potential for competing N-alkylation. To achieve selectivity, protection of the amino group may be necessary.[3]

Experimental Protocol: Selective O-Alkylation with Amino Group Protection

This protocol employs a protective group strategy to ensure selective O-alkylation.[3]

  • Protection of the Amino Group:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol.

    • Add an appropriate protecting group reagent, for example, benzaldehyde (1.0 eq) to form an imine, or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to form a Boc-carbamate.

    • Stir the reaction at room temperature until the protection is complete (monitor by TLC).

    • Remove the solvent under reduced pressure to obtain the crude N-protected intermediate.

  • Etherification (O-Alkylation):

    • Dissolve the crude N-protected intermediate in a polar aprotic solvent such as acetone or DMF.

    • Add a base, for instance, powdered potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃).[3]

    • Add the alkylating agent (e.g., an alkyl halide like ethyl bromide, 1.2 eq).

    • Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture and filter off the inorganic salts. Evaporate the solvent to yield the crude protected ether.[3]

  • Deprotection of the Amino Group:

    • Dissolve the crude product from the previous step in a suitable solvent system (e.g., methanol/water for imine hydrolysis or DCM/trifluoroacetic acid for Boc deprotection).

    • For imine hydrolysis, add an acid such as 2M HCl and stir at 40-50 °C for 1-2 hours.[3] For Boc deprotection, stir with TFA at room temperature.

    • Neutralize the solution with a base (e.g., saturated NaHCO₃ solution) to a pH of ~7-8.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude O-alkylated product by column chromatography.

Data Presentation: Representative Data for O-Alkylation

The following table provides expected outcomes for the O-alkylation of this compound with various alkylating agents.

Alkylating AgentProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC) (%)
Ethyl Bromide3-Amino-5-chloro-1-ethoxybenzene171.6270-85>97
Benzyl Bromide1-(Benzyloxy)-3-amino-5-chlorobenzene233.6965-80>97
Methyl Iodide3-Amino-5-chloro-1-methoxybenzene157.5975-90>98

Experimental Workflow for O-Alkylation

O_Alkylation_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: O-Alkylation cluster_deprotection Step 3: Deprotection cluster_purification Purification protect Protect Amino Group (e.g., with Boc₂O) add_base Add Base (K₂CO₃) protect->add_base add_alkyl Add Alkylating Agent add_base->add_alkyl reflux Heat to Reflux add_alkyl->reflux deprotect Remove Protecting Group (e.g., with TFA) reflux->deprotect Reaction complete workup Aqueous Work-up deprotect->workup purify Column Chromatography workup->purify product Pure O-Alkylated Product purify->product

Caption: Workflow for the selective O-alkylation of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[4][5] This reaction is highly versatile for creating biaryl and hetero-biaryl structures, which are prevalent in many pharmaceutical compounds.[2] The chloro group of this compound can serve as the halide partner in this coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.[6]

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).[6]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) at least three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add an anhydrous solvent system, such as 1,4-dioxane/water, toluene, or DMF, via syringe.[2][6]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.[2][6] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.[2]

Data Presentation: Representative Data for Suzuki-Miyaura Coupling

The following table illustrates potential outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids.

Boronic AcidProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC) (%)
Phenylboronic Acid5-Amino-biphenyl-3-ol185.2260-80>97
4-Methoxyphenylboronic Acid5-Amino-4'-methoxy-biphenyl-3-ol215.2565-85>97
Pyridine-3-boronic Acid5-Amino-3'-(pyridin-3-yl)phenol186.2150-75>96

Signaling Pathway Diagram for Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl ar_boronic Ar'B(OH)₂ + Base ar_boronic->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Analytical Characterization of 3-Amino-5-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methodologies for the characterization of 3-Amino-5-chlorophenol, a key intermediate in pharmaceutical synthesis. The following sections detail protocols for chromatographic, spectroscopic, and thermal analysis techniques to determine the identity, purity, and stability of this compound.

Chromatographic Analysis

Chromatographic techniques are essential for separating and quantifying this compound from impurities and related substances. High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) serves as a valuable orthogonal method, particularly for volatile impurities.

Reverse-phase HPLC with UV detection is a robust and widely used method for determining the purity of this compound with high accuracy and precision.[1][2]

Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system with a UV-Vis detector, C18 or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Reagents and Materials:

    • This compound reference standard

    • Acetonitrile (HPLC grade)[1]

    • Methanol (HPLC grade)

    • Monobasic sodium phosphate[1]

    • Phosphoric acid[1]

    • Water (HPLC grade)[1]

    • 0.45 µm membrane filter[1]

  • Chromatographic Conditions:

    • Mobile Phase A: 20 mM sodium phosphate buffer, pH adjusted to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: A typical starting point is a gradient from 10% to 90% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the maximum absorption wavelength (λmax).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent).[1]

    • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks.

Data Presentation: HPLC Method Parameters

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 20 mM NaH2PO4, pH 3.0; B: Acetonitrile[1]
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at λmax
Injection Volume 10 µL

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase hplc_system HPLC System Setup prep_mobile_phase->hplc_system prep_standard Prepare Standard Solution inject_standard Inject Standard prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_system->inject_standard acquire_chromatogram Acquire Chromatogram inject_standard->acquire_chromatogram inject_sample->acquire_chromatogram integrate_peaks Integrate Peaks acquire_chromatogram->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity analysis of this compound.

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Derivatization is often employed for polar compounds like phenols to improve their volatility and chromatographic behavior.[4]

Experimental Protocol: GC-MS (with Derivatization)

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Reagents and Materials:

    • This compound sample

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine

    • Ethyl acetate (GC grade)

  • Derivatization Procedure:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 200 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Analysis:

    • Inject the derivatized sample.

    • Identify the main peak and any impurity peaks by their retention times and mass spectra.

    • Compare the obtained mass spectra with a library (e.g., NIST) for identification.

Data Presentation: GC-MS Parameters

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1.0 mL/min)
Oven Program 80 °C (2 min), then 10 °C/min to 280 °C (5 min)
Ionization Electron Ionization (EI), 70 eV
Mass Range m/z 40-550

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

NMR spectroscopy provides detailed information about the molecular structure. 1H NMR is used to identify the hydrogen atoms in the molecule.

Experimental Protocol: 1H NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.[2]

  • Acquisition: Acquire the 1H NMR spectrum using a standard single-pulse experiment.

  • Data Interpretation:

    • The expected chemical shifts (δ) for this compound in DMSO-d6 are approximately:

      • δ = 5.25 (broad singlet, 2H, -NH2)

      • δ = 5.92 (doublet, 2H, Ar-H)

      • δ = 6.03 (triplet, 1H, Ar-H)

      • δ = 9.29 (singlet, 1H, -OH)[5]

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm-1.

  • Data Interpretation: Identify characteristic absorption bands for the functional groups:

    • O-H stretching (phenol): ~3300-3500 cm-1 (broad)

    • N-H stretching (amine): ~3300-3400 cm-1

    • C=C stretching (aromatic): ~1600-1450 cm-1

    • C-O stretching (phenol): ~1200 cm-1

    • C-Cl stretching: ~800-600 cm-1

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: LC-MS

  • Instrumentation: Liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Analysis: Infuse a dilute solution of the sample directly into the mass spectrometer or analyze the eluent from an HPLC separation.

  • Data Interpretation: In positive ESI mode, the expected protonated molecule [M+H]+ for this compound (C6H6ClNO, MW: 143.57) is m/z = 144.[5]

Data Presentation: Spectroscopic Data Summary

TechniqueParameterObserved Value
1H NMR (DMSO-d6) Chemical Shifts (δ, ppm)5.25 (2H), 5.92 (2H), 6.03 (1H), 9.29 (1H)[5]
FTIR Key Absorptions (cm-1)~3300-3500 (O-H), ~3300-3400 (N-H), ~1600 (C=C)
MS (ESI+) [M+H]+m/z = 144[5]

Logical Flow for Spectroscopic Characterization

Spectro_Workflow cluster_start Initial Analysis cluster_techniques Spectroscopic Techniques cluster_results Structural Information cluster_confirmation Confirmation sample This compound Sample ftir FTIR Analysis sample->ftir ms Mass Spectrometry sample->ms nmr NMR Spectroscopy sample->nmr functional_groups Functional Groups ftir->functional_groups molecular_weight Molecular Weight ms->molecular_weight structural_connectivity Structural Connectivity nmr->structural_connectivity structure_confirmed Structure Confirmed functional_groups->structure_confirmed molecular_weight->structure_confirmed structural_connectivity->structure_confirmed

Caption: Logical workflow for the structural elucidation of this compound.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of this compound, such as its melting point and thermal stability.[6]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point and other thermal transitions.[6]

Experimental Protocol: DSC

  • Instrumentation: DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Analysis:

    • Heat the sample under a nitrogen atmosphere.

    • A typical heating rate is 10 °C/min.

    • Record the heat flow as a function of temperature.

  • Data Interpretation: The melting point is determined from the peak of the endothermic event on the DSC thermogram.

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[6]

Experimental Protocol: TGA

  • Instrumentation: TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Analysis:

    • Heat the sample under a nitrogen or air atmosphere at a constant rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature.

  • Data Interpretation: The onset temperature of decomposition indicates the thermal stability of the compound.

Data Presentation: Thermal Analysis Data

TechniqueParameterTypical Result
DSC Melting PointDetermined from the endotherm peak
TGA Decomposition OnsetTemperature at which significant mass loss begins

Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumentation cluster_data Data Output cluster_interpretation Interpretation weigh_sample Weigh Sample (2-10 mg) dsc DSC Analysis weigh_sample->dsc tga TGA Analysis weigh_sample->tga dsc_thermogram DSC Thermogram dsc->dsc_thermogram tga_curve TGA Curve tga->tga_curve melting_point Determine Melting Point dsc_thermogram->melting_point thermal_stability Assess Thermal Stability tga_curve->thermal_stability

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Amino-5-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-5-chlorophenol. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for the determination of this compound in various sample matrices. This application note provides the complete chromatographic conditions, protocols for solution preparation, and a logical workflow for method development.

1. Introduction

This compound (CAS: 883195-40-2, Molecular Formula: C₆H₆ClNO, Molecular Weight: 143.57 g/mol ) is an aromatic compound used as an intermediate in the synthesis of various chemical and pharmaceutical products.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and stability studies. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for such separations due to its high resolution, sensitivity, and accuracy.[3] This note describes a validated isocratic reversed-phase HPLC method suitable for this purpose.

2. Experimental

2.1 Chemicals and Reagents

  • This compound reference standard (Purity ≥97%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Phosphoric Acid (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

2.2 Instrumentation A standard HPLC system equipped with the following components was used:

  • Isocratic or Gradient Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS)

2.3 Chromatographic Conditions The separation was achieved using the parameters outlined in the table below. These conditions were optimized to provide a sharp, symmetric peak with a reasonable retention time.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 10 minutes

3. Protocols

3.1 Mobile Phase Preparation

  • Buffer Preparation (25 mM KH₂PO₄, pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Mixture:

    • Combine 700 mL of the prepared buffer with 300 mL of acetonitrile.

    • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum degassing.

3.2 Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Mix until fully dissolved. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.

3.3 Sample Preparation Protocol

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Transfer the weighed sample to a volumetric flask of appropriate size.

  • Add a portion of the mobile phase (or a suitable solvent in which the analyte is soluble) and sonicate for 10-15 minutes to ensure complete dissolution.

  • Dilute to the final volume with the same solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4][5]

  • The sample is now ready for injection.

4. Method Development and System Suitability

The development of a robust HPLC method follows a logical sequence to ensure optimal performance. The workflow involves selecting the appropriate column and mobile phase, optimizing the separation parameters, and finally, validating the method.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Characterization (this compound) - Polarity, pKa, UV Spectrum B Select Separation Mode (Reversed-Phase) A->B C Column Selection (C18, C8, Phenyl) B->C D Mobile Phase Screening (Acetonitrile vs. Methanol) (Buffer pH Selection) C->D E Fine-tune Mobile Phase Ratio (Isocratic vs. Gradient) D->E F Optimize Detector Settings (Wavelength, 225 nm) E->F G Adjust Flow Rate & Temp (1.0 mL/min, 30°C) F->G H System Suitability Testing G->H I Method Validation (ICH) - Linearity, Accuracy, Precision H->I

Caption: Logical workflow for HPLC method development.

4.1 System Suitability To ensure the HPLC system is performing correctly, system suitability parameters should be evaluated before sample analysis by injecting a working standard solution (e.g., 25 µg/mL) six times.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N > 2000> 5000
RSD of Peak Area ≤ 2.0%< 1.0%
RSD of Retention Time ≤ 1.0%< 0.5%

5. Sample Preparation Workflow

Proper sample preparation is critical to protect the HPLC column and ensure reproducible results. The following diagram illustrates a standard workflow for preparing a solid sample for analysis.

Sample_Preparation_Workflow A 1. Obtain Representative Sample B 2. Accurate Weighing A->B C 3. Dissolution (Add solvent, vortex/sonicate) B->C D 4. Dilution to Volume (Use volumetric flask) C->D E 5. Filtration (Use 0.45 µm Syringe Filter) D->E F 6. Transfer to HPLC Vial E->F G 7. Inject into HPLC System F->G

Caption: Standard workflow for sample preparation.

The HPLC method described provides a straightforward and effective means for the analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The detailed protocols for mobile phase, standard, and sample preparation will enable researchers to achieve accurate and precise results for routine analysis and quality control applications.

References

The Role of Substituted Aminochlorophenols in the Synthesis of Tyrosine Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminophenols are critical building blocks in the synthesis of a variety of pharmacologically active molecules, including potent tyrosine kinase inhibitors (TKIs). This document explores the role of these precursors, with a specific focus on the isomeric amin D-chlorophenols. While a comprehensive review of current literature and patent databases did not yield specific examples of 3-Amino-5-chlorophenol as a direct precursor in the synthesis of established tyrosine kinase inhibitors, its isomer, 4-Amino-3-chlorophenol , has been identified as a key intermediate in the manufacture of the approved anticancer drugs Lenvatinib and Tivozanib. This application note will detail the established synthetic routes for these TKIs utilizing 4-Amino-3-chlorophenol, providing experimental protocols, quantitative data, and pathway diagrams to illustrate its significance in medicinal chemistry and drug development.

Introduction: The Significance of Aminochlorophenol Scaffolds

Tyrosine kinases are a class of enzymes that play a pivotal role in intracellular signaling pathways regulating cell growth, differentiation, and metabolism. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors have revolutionized cancer treatment by selectively targeting these aberrant signaling pathways.

The synthesis of these complex inhibitors often relies on the use of versatile chemical building blocks. Aminochlorophenols, with their trifunctional nature (amino, hydroxyl, and chloro groups), offer multiple reaction sites for the construction of the heterocyclic core structures common to many TKIs. The specific substitution pattern of these functional groups on the phenyl ring is crucial for the final structure and biological activity of the drug. While this compound represents a potential scaffold, current industrial applications in TKI synthesis prominently feature its isomer, 4-Amino-3-chlorophenol.

Established Role of 4-Amino-3-chlorophenol in TKI Synthesis

Lenvatinib Synthesis

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma. A key step in its synthesis involves the etherification of the quinoline core with 4-Amino-3-chlorophenol, followed by the formation of a urea linkage.

The synthesis of Lenvatinib from 4-Amino-3-chlorophenol can be conceptualized in the following workflow:

Lenvatinib_Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Etherification cluster_intermediate Intermediate cluster_reaction2 Urea Formation cluster_final Final Product 4_AC_phenol 4-Amino-3-chlorophenol Etherification_step Nucleophilic Aromatic Substitution (SNAr) 4_AC_phenol->Etherification_step Quinoline_amide 4-chloro-7-methoxy quinoline-6-carboxamide Quinoline_amide->Etherification_step Intermediate_amine 4-(4-amino-3-chlorophenoxy) -7-methoxyquinoline-6-carboxamide Etherification_step->Intermediate_amine Urea_formation_step Reaction with Phenyl Chloroformate & Cyclopropylamine Intermediate_amine->Urea_formation_step Lenvatinib Lenvatinib Urea_formation_step->Lenvatinib

Caption: Workflow for the synthesis of Lenvatinib.

  • Reaction Setup: To a 500 mL three-necked flask under a nitrogen atmosphere, add 200 mL of dimethyl sulfoxide (DMSO).

  • Addition of Reagents: While stirring, add 20.00 g of 4-chloro-7-methoxyquinoline-6-carboxamide, 18.20 g of 4-amino-3-chlorophenol, and 14.22 g of potassium tert-butoxide.

  • Reaction Conditions: Heat the mixture to 65°C and maintain with stirring for 19 hours.

  • Work-up and Isolation: After the reaction is complete, pour the mixture into pure water to precipitate the product. Filter the resulting solid and wash the filter cake with pure water.

  • Drying: Dry the solid at 60°C for 1-2 hours to yield the brown solid product.

Reactant/ProductMolecular Weight ( g/mol )Amount UsedMolesYield (%)
4-chloro-7-methoxyquinoline-6-carboxamide236.6520.00 g0.0845-
4-Amino-3-chlorophenol143.5718.20 g0.1268-
Potassium tert-butoxide112.2114.22 g0.1267-
4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide343.7625.07 g0.072986.32

The intermediate amine is then reacted with phenyl chloroformate and subsequently with cyclopropylamine to form the final Lenvatinib molecule. An alternative patented route combines these steps more directly.[1]

Tivozanib Synthesis

Tivozanib is another potent VEGFR tyrosine kinase inhibitor used for the treatment of advanced renal cell carcinoma. Its synthesis also leverages 4-Amino-3-chlorophenol as a key building block.

A common synthetic route for Tivozanib involves the coupling of a substituted quinoline with 4-Amino-3-chlorophenol, followed by urea formation.

Tivozanib_Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Coupling Reaction cluster_intermediate Intermediate cluster_reaction2 Urea Formation cluster_final Final Product 4_AC_phenol 4-Amino-3-chlorophenol Coupling_step Nucleophilic Aromatic Substitution (SNAr) 4_AC_phenol->Coupling_step Chloroquinoline 4-chloro-6,7-dimethoxyquinoline Chloroquinoline->Coupling_step Intermediate_amine 4-((4-amino-3-chlorophenyl)oxy) -6,7-dimethoxyquinoline Coupling_step->Intermediate_amine Urea_formation_step Reaction with Triphosgene & 3-amino-5-methylisoxazole Intermediate_amine->Urea_formation_step Tivozanib Tivozanib Urea_formation_step->Tivozanib

Caption: Workflow for the synthesis of Tivozanib.

This synthesis is typically performed in a multi-step sequence. A key step is the coupling of the quinoline and aminophenol moieties.

  • Coupling Reaction: 4-chloro-6,7-dimethoxyquinoline is reacted with 4-Amino-3-chlorophenol in a suitable solvent with a base to form the diaryl ether intermediate, 4-((4-amino-3-chlorophenyl)oxy)-6,7-dimethoxyquinoline.

  • Urea Formation: The resulting intermediate is then reacted with triphosgene and 3-amino-5-methylisoxazole to form the final urea linkage, yielding Tivozanib.[2]

Detailed quantitative data for each step varies across different patented procedures, however, an overall yield of 28.7% over six steps for a synthesis of Tivozanib has been reported.[2] Another process reports a yield of 35%.[3]

Signaling Pathways Targeted by Lenvatinib and Tivozanib

Both Lenvatinib and Tivozanib primarily target the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR VEGFR PLC PLCγ VEGFR->PLC Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF Ligand VEGF->VEGFR Binds RAF RAF PLC->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation TKI Lenvatinib / Tivozanib TKI->VEGFR Inhibits Autophosphorylation

Caption: Simplified VEGFR signaling pathway inhibited by TKIs.

Conclusion and Future Perspectives

While this compound has not been identified as a key intermediate in the synthesis of currently marketed tyrosine kinase inhibitors, the critical role of its isomer, 4-Amino-3-chlorophenol, in the production of Lenvatinib and Tivozanib underscores the importance of the amin D-chlorophenol scaffold in medicinal chemistry. The synthetic protocols and data presented herein for 4-Amino-3-chlorophenol provide a valuable resource for researchers in drug discovery and process development.

The potential of this compound as a building block for novel kinase inhibitors remains an area for future exploration. Its unique substitution pattern could lead to the development of new chemical entities with distinct pharmacological profiles, potentially targeting different kinase families or overcoming existing drug resistance mechanisms. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

Application Notes and Protocols for N-Acylation of 3-Amino-5-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the N-acylation of 3-amino-5-chlorophenol, a critical transformation in the synthesis of various pharmaceutical and bioactive molecules. The protocol is based on the robust and widely applicable Schotten-Baumann reaction, which is well-suited for the acylation of amines.[1][2][3][4]

The selective N-acylation of this compound is a key step in the development of various compounds of interest in medicinal chemistry. The presence of both a nucleophilic amino group and a phenolic hydroxyl group requires careful selection of reaction conditions to achieve chemoselectivity. Under the described basic conditions, the more nucleophilic amino group preferentially attacks the acylating agent.

Experimental Protocols

This protocol details the N-acylation of this compound using an acyl chloride as the acylating agent. The procedure can be adapted for use with acid anhydrides, which may require slightly different reaction conditions.[5][6]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane. Begin stirring the solution at room temperature.

  • Addition of Base: Slowly add 10% aqueous sodium hydroxide solution (2.0-3.0 equivalents) to the stirring solution.[7]

  • Addition of Acylating Agent: In a dropping funnel, dissolve the acyl chloride (1.1 equivalents) in a small amount of dichloromethane. Add the acyl chloride solution dropwise to the vigorously stirred biphasic mixture over a period of 15-30 minutes.[3][7] Maintain the reaction temperature at room temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with distilled water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Isolation of Product: Concentrate the filtrate using a rotary evaporator to obtain the crude N-acyl-3-amino-5-chlorophenol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.[3][8][9]

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.

Data Presentation

The following table summarizes typical quantitative data expected for the N-acylation of an aminophenol using the Schotten-Baumann method. Actual yields may vary depending on the specific acylating agent and reaction conditions used.

ReactantAcylating AgentProductTypical Yield (%)
This compoundAcetyl ChlorideN-(3-chloro-5-hydroxyphenyl)acetamide85 - 95
This compoundBenzoyl ChlorideN-(3-chloro-5-hydroxyphenyl)benzamide80 - 90

Mandatory Visualization

Experimental Workflow for N-Acylation of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation & Purification cluster_analysis Analysis start Dissolve this compound in Dichloromethane add_base Add 10% aq. NaOH start->add_base add_acyl Add Acyl Chloride dropwise add_base->add_acyl stir Stir at Room Temperature (1-3 hours) add_acyl->stir separate Separate Organic Layer stir->separate wash Wash with Water and Brine separate->wash dry Dry with MgSO4 wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate recrystallize Recrystallize evaporate->recrystallize characterize Characterize Product (NMR, IR, MP) recrystallize->characterize

Caption: Workflow for the N-acylation of this compound.

Signaling Pathway of the Schotten-Baumann Reaction

schotten_baumann cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products amine This compound (Nucleophile) attack Nucleophilic Attack of Amine on Carbonyl amine->attack acyl_chloride Acyl Chloride (Electrophile) acyl_chloride->attack neutralization Neutralization of HCl by Base base Aqueous Base (e.g., NaOH) base->neutralization intermediate Tetrahedral Intermediate Formation attack->intermediate collapse Collapse of Intermediate & Chloride Elimination intermediate->collapse collapse->neutralization HCl byproduct product N-Acyl-3-amino-5-chlorophenol collapse->product salt NaCl + H₂O neutralization->salt

Caption: Key steps in the Schotten-Baumann N-acylation reaction.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Amino-5-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-amino-5-chlorophenol in the synthesis of various heterocyclic compounds. The methodologies described herein are based on established chemical principles and provide a framework for the synthesis of novel molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.

Overview of this compound

This compound is a versatile aromatic building block containing three key functional groups: a primary amine, a hydroxyl group, and a chlorine atom. This unique combination of functionalities allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic systems. The presence of the chlorine atom can be used to modulate the electronic properties and biological activity of the resulting compounds.

Chemical Structure:

Key Properties:

PropertyValue
CAS Number 883195-40-2
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
Appearance Solid
Storage Keep in a dark place, inert atmosphere, 2-8°C

Synthesis of Benzoxazole Derivatives

The synthesis of benzoxazoles from o-aminophenols is a well-established method in heterocyclic chemistry.[1][2] Although specific examples with this compound are not extensively documented in the literature, the general principles of intramolecular cyclization can be readily applied. The reaction typically involves the condensation of the aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration.

General Reaction Scheme:

The reaction of this compound with a carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) is expected to yield the corresponding 6-chloro-2-substituted-benzoxazole.

G cluster_0 Synthesis of 6-Chloro-2-substituted-benzoxazoles This compound This compound Intermediate Amide Intermediate This compound->Intermediate Condensation Carboxylic_Acid R-COOH Carboxylic_Acid->Intermediate Product 6-Chloro-2-R-benzoxazole Intermediate->Product Cyclodehydration (-H2O)

Caption: General workflow for the synthesis of 6-chloro-2-substituted-benzoxazoles.

Experimental Protocol (General Procedure):

  • To a stirred solution of this compound (1.0 eq) in polyphosphoric acid (PPA) (10-20 times the weight of the aminophenol), add the desired carboxylic acid (1.1 eq).

  • Heat the reaction mixture to 150-180°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to afford the pure 6-chloro-2-substituted-benzoxazole.

Illustrative Data Table (Hypothetical Yields):

R-Group of Carboxylic AcidProductHypothetical Yield (%)
-CH₃ (Acetic Acid)6-Chloro-2-methylbenzoxazole75-85
-C₆H₅ (Benzoic Acid)6-Chloro-2-phenylbenzoxazole80-90
-C₄H₃S (Thiophene-2-carboxylic acid)6-Chloro-2-(thiophen-2-yl)benzoxazole70-80

Synthesis of Phenoxazine Derivatives

Phenoxazines are another important class of heterocyclic compounds with applications in medicinal chemistry and materials science.[3][4] The synthesis of phenoxazines can be achieved through the oxidative cyclization of two molecules of an aminophenol or by the condensation of an aminophenol with a catechol derivative.

General Reaction Scheme:

The oxidative dimerization of this compound in the presence of an oxidizing agent can lead to the formation of a diamino-dichlorophenoxazine derivative.

G cluster_1 Synthesis of Dichloro-diaminophenoxazines Start 2 x this compound Product Dichloro-diaminophenoxazine Start->Product Oxidative Dimerization

Caption: Oxidative dimerization pathway to phenoxazine derivatives.

Experimental Protocol (General Procedure):

  • Dissolve this compound (2.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add an oxidizing agent, for example, potassium ferricyanide (K₃[Fe(CN)₆]) or manganese dioxide (MnO₂), portion-wise to the stirred solution.

  • The reaction can be carried out at room temperature or with gentle heating, and the progress is monitored by TLC.

  • Upon completion of the reaction, the solid byproducts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to obtain the pure phenoxazine derivative.

Synthesis of Azo Dyes

Azo dyes are a large and important class of colored organic compounds characterized by the presence of the azo (–N=N–) functional group. The synthesis involves two main steps: diazotization of a primary aromatic amine and subsequent coupling with an electron-rich aromatic compound.

General Reaction Scheme:

This compound can be diazotized and then coupled with a suitable coupling component (e.g., a phenol or an aniline derivative) to form a variety of azo dyes.

G cluster_2 Azo Dye Synthesis Workflow Start This compound Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Component Coupling Component (e.g., Phenol) Coupling_Component->Azo_Coupling Product Azo Dye Azo_Coupling->Product

Caption: Workflow for the synthesis of azo dyes from this compound.

Experimental Protocol: Synthesis of a Representative Azo Dye

Part A: Diazotization of this compound

  • In a 250 mL beaker, suspend 1.44 g (0.01 mol) of this compound in 25 mL of water and 2.5 mL of concentrated hydrochloric acid.

  • Stir the mixture until a clear solution is obtained, then cool it to 0-5°C in an ice bath.

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold solution of this compound hydrochloride, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete diazotization.

Part B: Azo Coupling with Phenol

  • In a 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this alkaline solution of phenol to 0-5°C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold alkaline phenol solution.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by filtration, wash it thoroughly with cold water until the washings are neutral, and then dry it in an oven at a low temperature.

Illustrative Data for a Hypothetical Azo Dye (Chloro-Azo-Phenol):

PropertyValue
Appearance Orange-Red Powder
Yield (%) 85-95
Melting Point (°C) >250 (decomposes)
λmax (in Ethanol) 480-500 nm

Application in Agrochemical Synthesis

Substituted aminophenols are valuable intermediates in the synthesis of various agrochemicals. For instance, the structural motif of this compound can be incorporated into molecules with herbicidal or insecticidal properties. The synthesis of compounds like Fluazuron, an insect growth regulator, involves the reaction of a substituted aniline with an isocyanate, a reaction pathway that could potentially be adapted for this compound to create novel agrochemicals.

Disclaimer: The experimental protocols and data provided for the synthesis of benzoxazoles, phenoxazines, and agrochemicals are illustrative and based on general chemical principles. Researchers should conduct their own literature searches for specific, validated procedures or perform optimization studies to achieve the desired outcomes. All laboratory work should be carried out with appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Amino-5-chlorophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 3-Amino-5-chlorophenol via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for selecting a suitable recrystallization solvent for this compound?

A1: The ideal solvent for recrystallizing this compound should exhibit a steep solubility curve. This means the compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C). This differential solubility is crucial for achieving a high recovery of the purified product. Additionally, the solvent should not react with this compound and should be easily removable from the final crystalline product.

Q2: My crude this compound is highly colored. How can I remove colored impurities during recrystallization?

A2: Colored impurities, often arising from oxidation of the aminophenol, can be effectively removed by treating the hot solution with activated charcoal. After dissolving the crude product in the minimum amount of hot solvent, a small amount of activated charcoal is added to the solution. The mixture is then briefly heated to allow for adsorption of the colored bodies onto the charcoal's surface. A subsequent hot filtration step will remove the charcoal and the adsorbed impurities.

Q3: What are the most common impurities found in crude this compound?

A3: The impurity profile of crude this compound is largely dependent on the synthetic route employed. A common method for its preparation is the reduction of 3-chloro-5-nitrophenol. Potential impurities from this process include:

  • Unreacted starting material: 3-chloro-5-nitrophenol.

  • Incompletely reduced intermediates: Such as the corresponding nitroso and hydroxylamine compounds.

  • Side-products: Arising from over-reduction or side reactions.

  • Residual reagents and catalysts: For example, residual metals from catalytic hydrogenation or salts from chemical reduction.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is a key indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity. While specific values can vary slightly between sources, a representative melting point for the related 3-Aminophenol is in the range of 120-124 °C. Any significant deviation or a broad melting range indicates the presence of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. 2. The rate of cooling is too slow, or the final temperature is not low enough. 3. The presence of significant impurities inhibiting crystal nucleation.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Once the solution has reached room temperature, place it in an ice bath to further decrease the temperature. 3. Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of pure this compound.
Oiling out instead of crystallization 1. The boiling point of the recrystallization solvent is higher than the melting point of this compound. 2. The crude material has a high concentration of impurities, which lowers the melting point of the mixture. 3. The solution is too concentrated.1. Select a solvent with a lower boiling point. 2. Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization. 3. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.
Low recovery of purified product 1. The chosen solvent is too effective at dissolving this compound, even at low temperatures. 2. Too much solvent was used in the initial dissolution step. 3. Premature crystallization occurred during hot filtration. 4. The crystals were washed with an excessive amount of cold solvent.1. Choose a less polar solvent or use a solvent mixture (e.g., ethanol-water). 2. Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] 3. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly to prevent cooling. 4. Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Crystals are still colored after recrystallization 1. The colored impurity has similar solubility characteristics to this compound in the chosen solvent. 2. Insufficient amount of activated charcoal was used. 3. The compound is susceptible to oxidation and is degrading during the process.1. Perform a second recrystallization using a different solvent system. 2. Increase the amount of activated charcoal used during the decolorization step. 3. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from an Aqueous-Organic Solvent System

This protocol is suitable for crude this compound with moderate levels of impurities. An ethanol/water mixture is a commonly effective solvent system for aminophenols.

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the flask. Reheat the solution to a gentle boil for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the charcoal and any other insoluble materials.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy. This indicates the saturation point. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 883195-40-2[2][3][4][5]
Molecular Formula C₆H₆ClNO[3][5]
Molecular Weight 143.57 g/mol [3]
Appearance Solid[4]
Melting Point Data not available for this compound. The related compound 3-Aminophenol melts at 120-124 °C.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude this compound add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot Dissolved Solution add_solvent->dissolved_solution decolorize Add Activated Charcoal (Optional) dissolved_solution->decolorize If colored hot_filtration Hot Filtration dissolved_solution->hot_filtration If clear decolorize->hot_filtration clear_filtrate Clear Hot Filtrate hot_filtration->clear_filtrate cool_slowly Cool Slowly to Room Temp clear_filtrate->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals_formed Crystal Formation ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Troubleshooting Logic for Recrystallization cluster_no_crystals No Crystals cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Recrystallization Issue too_much_solvent Too much solvent? start->too_much_solvent No Crystals solvent_bp Solvent BP > Compound MP? start->solvent_bp Oiling Out check_solubility Check cold solubility start->check_solubility Low Yield concentrate Concentrate solution too_much_solvent->concentrate Yes induce_crystallization Induce crystallization too_much_solvent->induce_crystallization No cool_slowly Cool Slowly concentrate->cool_slowly Then induce_crystallization->cool_slowly Then change_solvent Change solvent solvent_bp->change_solvent Yes add_more_solvent Add more solvent solvent_bp->add_more_solvent No restart Restart Recrystallization change_solvent->restart Then add_more_solvent->cool_slowly Then check_procedure Review procedure check_solubility->check_procedure check_procedure->restart If needed

Caption: Logical relationships for troubleshooting common recrystallization problems.

References

optimizing reaction conditions for 3-Amino-5-chlorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-Amino-5-chlorophenol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and effective starting material is 3-chloro-5-nitrophenol. The synthesis involves the reduction of the nitro group to an amino group.

Q2: What are the typical reducing agents used for the conversion of 3-chloro-5-nitrophenol?

A2: Several reducing agents can be employed. A frequently used method involves zinc powder in the presence of an ammonium chloride solution.[1] Other common methods for nitro group reduction include using iron in acetic acid or catalytic hydrogenation with reagents like Pt/C under a hydrogen atmosphere.[2][3]

Q3: What are the key reaction parameters to control during the reduction step?

A3: Temperature and the rate of addition of reagents are critical. For the reduction with zinc powder and ammonium chloride, the reaction temperature is typically maintained around 60 °C.[1] Gradual addition of the ammonium chloride solution is also important to control the reaction rate and prevent overheating.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (3-chloro-5-nitrophenol) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What is a standard work-up and purification procedure for this compound?

A5: After the reaction is complete, the solid catalyst (e.g., zinc powder) is typically removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to obtain the final product with high purity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure the reducing agent is fresh and active.- Verify the reaction temperature is maintained at the optimal level (e.g., 60 °C for Zn/NH4Cl reduction).[1]- Increase the reaction time and monitor via TLC until the starting material is consumed.
Decomposition of the product.- Avoid excessive heating during the reaction and work-up.- Work-up the reaction mixture promptly after completion.
Loss of product during work-up.- Ensure complete extraction of the product from the aqueous layer if applicable.- Use appropriate solvent volumes during extraction and washing steps.
Presence of Impurities in the Final Product Incomplete reaction.- As mentioned above, ensure the reaction goes to completion by monitoring with TLC.
Formation of side products.- Control the reaction temperature carefully to minimize side reactions.- Ensure the dropwise addition of reagents to avoid localized high concentrations.
Inefficient purification.- Optimize the eluent system for column chromatography to achieve better separation.- If recrystallizing, choose a solvent system in which the product has high solubility at high temperatures and low solubility at room temperature, while impurities remain soluble.
Reaction is Too Vigorous or Uncontrolled Reaction is highly exothermic.- Maintain a slower rate of addition for the reagents (e.g., ammonium chloride solution).- Use an ice bath to cool the reaction vessel if the temperature rises too quickly.
Incorrect stoichiometry of reagents.- Double-check the molar ratios of all reactants before starting the experiment.

Experimental Protocol: Synthesis of this compound from 3-chloro-5-nitrophenol

This protocol is based on the reduction of 3-chloro-5-nitrophenol using zinc powder and ammonium chloride.[1]

Materials:

  • 3-chloro-5-nitrophenol

  • Zinc powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-5-nitrophenol (1.0 eq) in ethanol.

  • Add zinc powder (5.0 eq) to the solution.

  • Heat the mixture to 60 °C with stirring.

  • Prepare an aqueous solution of ammonium chloride (2.0 eq).

  • Add the ammonium chloride solution dropwise to the reaction mixture while maintaining the temperature at 60 °C.

  • After the addition is complete, continue stirring the reaction at 60 °C and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the excess zinc powder and other insoluble materials.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quantitative Data Summary

Parameter Value Reference
Starting Material3-chloro-5-nitrophenol[1]
ReagentsZinc powder, Ammonium chloride[1]
SolventEthanol, Water[1]
Reaction Temperature60 °C[1]
Molar Ratio (3-chloro-5-nitrophenol:Zn:NH4Cl)1 : 5 : 2[1]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 3-chloro-5-nitrophenol in Ethanol B Add Zinc Powder A->B C Heat to 60°C B->C D Dropwise addition of Aqueous NH4Cl C->D E Cool to RT D->E Monitor by TLC F Filter E->F G Concentrate Filtrate F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Column Chromatography I->J K Obtain Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow Start Low or No Product Yield? CheckReaction Is the reaction complete (check by TLC)? Start->CheckReaction CheckTemp Was the temperature maintained at 60°C? CheckReaction->CheckTemp No CheckWorkup Was the work-up procedure followed correctly? CheckReaction->CheckWorkup Yes CheckReagents Are the reagents fresh and active? CheckTemp->CheckReagents No AdjustTemp Adjust heating and monitor temperature. CheckTemp->AdjustTemp Yes IncreaseTime Increase reaction time and continue monitoring. CheckReagents->IncreaseTime Yes UseNewReagents Use fresh reagents. CheckReagents->UseNewReagents No Success Problem Resolved IncreaseTime->Success AdjustTemp->Success UseNewReagents->Success ReviewWorkup Review extraction and purification steps. CheckWorkup->ReviewWorkup No Failed Consult Senior Chemist CheckWorkup->Failed Yes ReviewWorkup->Success

Caption: Troubleshooting decision tree for low product yield.

References

common side products in the synthesis of 3-Amino-5-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 3-Amino-5-chlorophenol, particularly focusing on the identification and mitigation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the expected side products?

The most prevalent method for synthesizing this compound is the reduction of 3-chloro-5-nitrophenol. During this conversion, several side products can form, primarily due to incomplete reaction or side reactions of intermediates. The most common impurities include:

  • Incomplete reduction intermediates: 3-Chloro-5-nitrosophenol and 3-chloro-5-hydroxylaminophenol.

  • Condensation products: Azoxy, azo, and hydrazo dimers of 3-chloro-5-substituted phenyl rings.

  • Dehalogenated product: 3-Aminophenol, resulting from the cleavage of the carbon-chlorine bond.

  • Unreacted starting material: Residual 3-chloro-5-nitrophenol.

Q2: How can I detect the presence of these side products in my reaction mixture?

A combination of analytical techniques is recommended for the detection and quantification of impurities:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and identify the presence of starting material and major byproducts by comparing with reference standards.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the percentage of each impurity.

  • Mass Spectrometry (MS): Helps in the identification of unknown impurities by determining their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of the main product and any significant impurities that can be isolated.

Q3: Are there specific reaction conditions that favor the formation of certain side products?

Yes, the choice of reducing agent and reaction conditions significantly influences the impurity profile. For instance, catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes lead to dehalogenation. The use of strong reducing agents like lithium aluminum hydride (LiAlH4) with aromatic nitro compounds may result in the formation of azo products.[1] Incomplete reactions, often due to insufficient reducing agent or short reaction times, will result in the presence of unreacted starting material and intermediates like hydroxylamines.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low yield of this compound and presence of unreacted 3-chloro-5-nitrophenol.

  • Possible Cause: Incomplete reaction.

  • Troubleshooting Steps:

    • Increase Reaction Time: Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Increase Stoichiometry of Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used.

    • Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. A careful optimization of the temperature is recommended.

    • Ensure Efficient Stirring: Proper mixing is crucial, especially in heterogeneous reactions (e.g., with solid iron powder), to ensure complete contact between reactants.

Issue 2: Formation of a significant amount of 3-Aminophenol.

  • Possible Cause: Dehalogenation of the starting material or product.

  • Troubleshooting Steps:

    • Choice of Catalyst: If using catalytic hydrogenation, consider replacing Palladium on carbon (Pd/C) with a catalyst less prone to causing dehalogenation, such as Raney Nickel.

    • Optimize Hydrogen Pressure: If using H2 gas, lower pressures may reduce the incidence of dehalogenation.

    • Alternative Reducing Agents: Consider using other reducing systems like iron powder in acidic media (e.g., with ammonium chloride) or tin(II) chloride, which are less likely to cause dehalogenation.[2]

Issue 3: Presence of colored impurities, suggesting azo or azoxy compounds.

  • Possible Cause: Condensation of reaction intermediates.

  • Troubleshooting Steps:

    • Control Reaction Temperature: These side reactions are often promoted at higher temperatures. Maintaining a controlled and moderate temperature throughout the reaction can minimize their formation.

    • Ensure a Reducing Environment: Maintain a sufficient excess of the reducing agent throughout the reaction to ensure that the nitroso and hydroxylamine intermediates are rapidly reduced to the desired amine before they can dimerize.

    • pH Control: The stability of intermediates can be pH-dependent. Maintaining the recommended pH for the chosen reduction method is important.

Data Presentation

The choice of reducing agent is critical in determining the product distribution. The following table summarizes the general trends observed with common reducing agents for nitroarenes.

Reducing Agent SystemPrimary ProductCommon Side ProductsNotes
H₂/Pd-C AmineDehalogenated amine, hydroxylamineHighly efficient but can cause dehalogenation of aryl halides.
H₂/Raney Ni AmineHydroxylamineOften preferred over Pd/C to avoid dehalogenation.
Fe/NH₄Cl or Fe/HCl AmineUnreacted starting materialA classic and cost-effective method, generally avoids dehalogenation.[2]
SnCl₂/HCl AmineUnreacted starting materialA mild reducing agent, useful for sensitive substrates.
Sodium Hydrosulfite (Na₂S₂O₄) AmineHydroxylamineCan be used under milder conditions.
Lithium Aluminum Hydride (LiAlH₄) Azo compoundsAmineNot typically recommended for the synthesis of anilines from nitroaromatics due to the formation of azo products.[1]

Experimental Protocols

Cited Experimental Protocol: Reduction of 2-Chloro-5-nitrophenol with Iron Powder (Adaptable for 3-Chloro-5-nitrophenol)

This protocol is for an isomer but provides a representative procedure for the reduction of a chloronitrophenol using iron.

  • Dissolution: Dissolve 2-chloro-5-nitrophenol (1.0 eq) in a mixture of ethanol and water.[2]

  • Addition of Reagents: To this solution, add iron powder (5.0 eq) and ammonium chloride (5.2 eq) sequentially.[2]

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours.[2]

  • Workup: After completion, cool the mixture to room temperature and filter to remove insoluble materials.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the residue by column chromatography to yield the final product.[2]

Mandatory Visualization

TroubleshootingWorkflow start Start: Synthesis of This compound analyze Analyze Crude Product (TLC, HPLC, MS) start->analyze check_purity Is Purity > 98%? analyze->check_purity end Product Meets Specification check_purity->end Yes troubleshoot Identify Major Impurity check_purity->troubleshoot No impurity_nitro Unreacted 3-chloro-5-nitrophenol troubleshoot->impurity_nitro impurity_dehalogenated 3-Aminophenol troubleshoot->impurity_dehalogenated impurity_dimer Azo/Azoxy Compounds troubleshoot->impurity_dimer impurity_intermediate Hydroxylamine/ Nitroso Intermediate troubleshoot->impurity_intermediate solution_nitro Increase reaction time/ reagent stoichiometry impurity_nitro->solution_nitro solution_dehalogenated Change catalyst from Pd/C to Raney Ni or use Fe/NH4Cl impurity_dehalogenated->solution_dehalogenated solution_dimer Lower reaction temperature/ ensure excess reducing agent impurity_dimer->solution_dimer solution_intermediate Increase reaction time/ temperature moderately impurity_intermediate->solution_intermediate solution_nitro->start solution_dehalogenated->start solution_dimer->start solution_intermediate->start

Caption: Troubleshooting workflow for identifying and mitigating common side products.

References

troubleshooting low yield in 3-Amino-5-chlorophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3-Amino-5-chlorophenol. The following information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield of this compound is significantly lower than expected. What are the common causes?

Low yields in the synthesis of this compound, typically prepared by the reduction of 3-chloro-5-nitrophenol, can stem from several factors.[1][2] These can be broadly categorized as incomplete reaction, side reactions, and product loss during workup and purification.[3][4] It's crucial to systematically investigate each possibility.

Potential Causes for Low Yield:

  • Incomplete Reaction: The reducing agent may be inactive or used in insufficient amounts. Reaction conditions such as temperature and time might also be suboptimal.

  • Side Reactions: The nitro group can be partially reduced, leading to hydroxylamine or azo compounds as byproducts.[2]

  • Oxidation of the Product: Aminophenols are susceptible to oxidation, which can occur during the reaction or workup, especially if exposed to air for extended periods.

  • Poor Starting Material Quality: The purity of the starting material, 3-chloro-5-nitrophenol, is critical. Impurities can interfere with the reaction.

  • Inefficient Product Isolation: Significant product loss can occur during extraction and purification steps. Aminophenols can be water-soluble, leading to losses in the aqueous phase.[5][6]

Q2: How can I determine the cause of the low yield in my reaction?

A systematic approach is essential for diagnosing the root cause of low yield. The following workflow can help you pinpoint the issue.

TroubleshootingWorkflow start Low Yield Observed check_sm Analyze Starting Material (3-chloro-5-nitrophenol) by NMR/LC-MS start->check_sm sm_pure Starting Material is Pure check_sm->sm_pure sm_impure Starting Material is Impure check_sm->sm_impure No check_reaction Analyze Crude Reaction Mixture by TLC/LC-MS sm_pure->check_reaction Yes purify_sm Purify Starting Material and Repeat Reaction sm_impure->purify_sm end Yield Improved purify_sm->end reaction_complete Reaction Incomplete? (Starting material remains) check_reaction->reaction_complete optimize_conditions Optimize Reaction Conditions: - Increase reducing agent - Extend reaction time - Check temperature reaction_complete->optimize_conditions Yes side_products Side Products Observed? reaction_complete->side_products No optimize_conditions->end adjust_conditions Adjust Reaction Conditions: - Use milder reducing agent - Control temperature strictly side_products->adjust_conditions Yes check_workup Review Workup & Purification side_products->check_workup No adjust_conditions->end extraction_issue Optimize Extraction: - Adjust pH - Use different solvent check_workup->extraction_issue extraction_issue->end

Troubleshooting workflow for low yield in this compound synthesis.

Q3: I suspect my workup and purification process is causing product loss. How can I improve it?

Aminophenols can be challenging to purify due to their polarity and susceptibility to oxidation. Here are some strategies to improve your purification yield:

  • Extraction:

    • Aminophenols can be amphoteric. Adjusting the pH of the aqueous layer during extraction can significantly impact which layer your product favors. Consider a series of extractions at different pH values.

    • Use a suitable organic solvent. Ethyl acetate is commonly used, but other solvents like dichloromethane might be effective.

  • Recrystallization:

    • Choose an appropriate solvent system for recrystallization. A mixture of solvents, such as ethyl acetate and hexane, might be necessary to obtain pure crystals.

    • Perform recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminophenol.[3]

  • Column Chromatography:

    • If recrystallization is ineffective, silica gel chromatography can be used. A mixture of ethyl acetate and hexane is a common eluent system.

    • To prevent oxidation on the silica gel, consider deactivating the silica by adding a small amount of a non-nucleophilic base like triethylamine to the eluent.

Data Presentation

The following table provides a comparison of expected versus problematic yields and highlights key reaction parameters.

ParameterExpected Outcome/ValueCommon Low-Yield ObservationPotential Cause
Yield > 80%< 50%Incomplete reaction, side reactions, or purification losses.
Reaction Time 2-4 hoursExtended time with no changeInactive reagents or suboptimal temperature.
TLC of Crude Product One major product spotMultiple spotsIncomplete reaction (starting material present) or formation of side products.
Product Appearance Off-white to light brown solidDark, tar-like solidOxidation of the product.

Experimental Protocols

Synthesis of this compound via Reduction of 3-chloro-5-nitrophenol

This protocol is based on a common method for the reduction of nitrophenols.

Materials:

  • 3-chloro-5-nitrophenol

  • Zinc powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-5-nitrophenol (1 equivalent) in ethanol.

  • Add zinc powder (5 equivalents) to the solution.

  • Heat the mixture to 60°C.[7]

  • Prepare a solution of ammonium chloride (2 equivalents) in water and add it dropwise to the reaction mixture.[7]

  • Maintain the reaction at 60°C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the excess zinc.

  • Evaporate the ethanol under reduced pressure.

  • Add water to the residue and adjust the pH to ~8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

ReactionWorkflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-chloro-5-nitrophenol in Ethanol add_zn Add Zinc Powder start->add_zn heat Heat to 60°C add_zn->heat add_nh4cl Add Ammonium Chloride Solution Dropwise heat->add_nh4cl react Stir at 60°C for 2-4h add_nh4cl->react filter Filter to Remove Zinc react->filter concentrate Concentrate in vacuo filter->concentrate neutralize Neutralize with NaHCO3 concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Recrystallize dry->purify end Pure this compound purify->end

Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 3-Amino-5-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of colored impurities from 3-Amino-5-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of this compound colored?

A1: The appearance of a pink, brown, or even greenish color in this compound is typically due to oxidation.[1][2] Aminophenol compounds are highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and alkaline conditions.[2][3] This process can lead to the formation of highly colored quinone-imine species or polymeric byproducts.[2]

Q2: What are the common impurities in crude this compound?

A2: Besides the colored oxidation products, common impurities can originate from the synthetic route. These may include unreacted starting materials, intermediates like nitrophenol precursors, and byproducts from side reactions.[4][5] For instance, if prepared via reduction of a nitrophenol, residual nitro-aromatic compounds can contribute to color.[6]

Q3: How can I assess the purity and color of my sample?

A3: Purity can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[1] HPLC is ideal for quantifying the main compound and detecting impurities, while TLC offers a quick qualitative assessment.[1][6] The color can be assessed visually, with the goal being a white to off-white solid after purification.[3][4]

Q4: Should I use a discolored sample of this compound in my reaction?

A4: It is highly recommended to purify discolored material before use.[3] Impurities and degradation products can lead to unexpected side reactions, lower yields, and complications in the purification of your final product, compromising the overall quality and reliability of your experimental results.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Persistent color after recrystallization. Colored impurities are highly soluble and co-precipitating with the product.Perform an activated carbon (charcoal) treatment during the recrystallization process to adsorb the colored impurities.[1][3][6]
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution. Try scratching the inner wall of the flask with a glass rod. Add a seed crystal of the pure compound.[1]
Low recovery yield after recrystallization. The compound is too soluble in the cold solvent. Crystals were washed with too much solvent.Cool the solution for a longer period or to a lower temperature (e.g., in an ice bath). Minimize the amount of cold solvent used for washing the crystals.[1]
Product appears as an oil, not a solid. The melting point of the compound is lower than the temperature of the solution. Impurities are depressing the melting point.Cool the solution to a lower temperature. Try a different solvent system. Re-purify the oil using column chromatography.
Color returns to the purified solid upon storage. The purified compound is re-oxidizing due to exposure to air and/or light.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at a refrigerated temperature (2-8 °C).[3]

Data Presentation: Purification Method Comparison

The following table summarizes expected quantitative data for common purification techniques based on typical laboratory-scale experiments with aminophenol compounds.

ParameterRecrystallization with Activated CarbonColumn Chromatography
Typical Purity Achieved >98%>98%[4]
Expected Yield 70-90% (can be lower with charcoal)[1]~96%[4]
Appearance of Final Product White to off-white solid[3]White to off-white solid[4]
Key Advantage Simple, scalable for large quantities.Excellent for separating close-eluting impurities.
Key Disadvantage Potential for product loss on activated carbon.More time-consuming and requires more solvent.

Experimental Protocols

Protocol 1: Recrystallization with Activated Carbon Treatment

This protocol describes the purification of this compound by removing colored impurities.

1. Solvent Selection:

  • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Based on similar compounds, potential solvents include ethanol, methanol, water, or mixtures like ethanol/water or toluene.[1][3] Test on a small scale first.

2. Dissolution:

  • Place the crude, colored this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.[1]

3. Decolorization:

  • Remove the flask from the heat and allow it to cool slightly to prevent violent boiling.

  • Carefully add a small amount of activated carbon (charcoal) to the hot solution (approx. 1-2% by weight of the solute).[3]

  • Gently reheat the mixture to boiling for 5-15 minutes, swirling occasionally.[1][3]

4. Hot Filtration:

  • Perform a hot filtration to remove the activated carbon and any other insoluble impurities. This must be done quickly to prevent the desired compound from crystallizing prematurely.[1][6] Use a pre-heated funnel and flask.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1][3]

6. Isolation and Drying:

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[1][3]

  • Dry the crystals under a vacuum to remove any residual solvent. The final product should be a white to off-white crystalline solid.[3]

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating the product from impurities with different polarities.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (e.g., 60-120 mesh)[4]

  • Mobile phase: A solvent system like Hexane:Ethyl Acetate is a common starting point for aminophenols.[4] The optimal ratio should be determined by TLC.

2. Mobile Phase Selection (TLC):

  • Dissolve a small amount of the crude material in a suitable solvent.

  • Spot the solution on a TLC plate and elute with different ratios of the chosen solvent system (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

  • The ideal system gives the product an Rf value of ~0.3-0.4 and separates it well from impurities.

3. Column Packing:

  • Prepare a slurry of silica gel in the mobile phase.[4]

  • Pour the slurry into a chromatography column and allow it to pack uniformly, draining excess solvent until the solvent level is just above the silica bed.[4]

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).

  • Carefully add the sample to the top of the column.[7]

5. Elution and Fraction Collection:

  • Add the mobile phase to the top of the column and begin elution.

  • Collect fractions sequentially in test tubes or flasks.

  • Monitor the fractions by TLC to identify which ones contain the pure product.[4]

6. Isolation of Purified Product:

  • Combine the fractions containing the pure compound.[4]

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting solid under a vacuum to obtain pure this compound.[4]

Visualized Workflows

G Workflow for Recrystallization with Activated Carbon Treatment start_end start_end process process decision decision optional_step optional_step A Start: Crude colored This compound B Dissolve in minimum amount of hot solvent A->B C Solution colored? B->C D Add Activated Carbon & Reheat C->D Yes E Hot Filtration C->E No D->E F Slowly cool filtrate to induce crystallization E->F G Isolate crystals via vacuum filtration F->G H Wash crystals with small amount of cold solvent G->H I Dry crystals under vacuum H->I J End: Pure white to off-white product I->J

Caption: A typical workflow for the recrystallization and decolorization process.[1]

G Workflow for Column Chromatography Purification start_end start_end process process analysis analysis A Start: Crude This compound B Select mobile phase using TLC analysis A->B C Pack column with silica gel slurry B->C D Load crude sample onto column C->D E Elute column with mobile phase D->E F Collect fractions sequentially E->F G Monitor fractions using TLC F->G H Combine pure fractions G->H I Evaporate solvent (Rotovap) H->I J Dry solid under vacuum I->J K End: Purified Product J->K

Caption: Logical flow of the column chromatography purification process.[4]

G Troubleshooting Logic for Purification start_end start_end decision decision recommendation recommendation result result A Start: Crude Product B Is the sample visibly colored? A->B C Recrystallize with Activated Carbon B->C Yes D Recrystallize without Activated Carbon B->D No E Assess purity (TLC/HPLC) C->E D->E F Is purity >98% and colorless? E->F G Purification Complete F->G Yes H Consider Column Chromatography F->H No I Purification Complete H->I

Caption: Decision tree for selecting an appropriate purification strategy.

References

improving the purity of 3-Amino-5-chlorophenol for pharmaceutical use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Amino-5-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide standardized protocols for achieving high-purity material suitable for pharmaceutical use.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: My final product has a persistent color (e.g., brown, gray, or pink). How can I remove these colored impurities?

A1: Colored impurities in aminophenols are common and typically arise from oxidation or the presence of high-molecular-weight byproducts.

  • Initial Check: Ensure all purification steps are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, which is a primary cause of coloration in aminophenols.[1]

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or an aqueous acid solution) and add a small amount (typically 1-2% w/w) of activated charcoal. Heat the suspension for a short period, then perform a hot filtration to remove the charcoal. This is very effective for removing colored, non-polar impurities.[2]

    • Addition of a Reducing Agent: During recrystallization or dissolution, adding a small quantity of a decolorizing agent like sodium hydrosulfite can help prevent oxidation and improve the color profile of the final product.[2]

    • Solvent Selection: The choice of recrystallization solvent can impact color. Experiment with different solvents or solvent systems. Sometimes, recrystallization from an aqueous medium is preferred for both purity and economy.[1]

Q2: After recrystallization, my product yield is very low. What are the common causes and solutions?

A2: Low yield is a frequent issue in recrystallization, often related to solvent choice and handling.[3]

  • Troubleshooting Steps:

    • Excessive Solvent: Using too much hot solvent to dissolve the crude product is the most common reason for low yield, as a significant portion of the product will remain in the mother liquor upon cooling.[3] Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid.

    • Inappropriate Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] If the compound is too soluble at low temperatures, recovery will be poor. Solution: Conduct a solvent screen to find the optimal solvent or solvent mixture (e.g., ethanol/water, acetone/hexane).

    • Premature Crystallization: If the product crystallizes during hot filtration (to remove insoluble impurities), it will be lost. Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before pouring the hot solution through it.[3]

    • Incomplete Crystallization: Cooling the solution too quickly or not allowing sufficient time for crystallization can result in a lower yield. Solution: Allow the solution to cool slowly to room temperature first, then place it in an ice-water bath to maximize crystal formation.[3]

Q3: The purity of my this compound, as determined by HPLC, is not meeting the required specification (>99.5%). What should I do?

A3: If a single purification step is insufficient, a multi-step approach or a more powerful technique is necessary.

  • Troubleshooting Steps:

    • Double Recrystallization: Performing a second recrystallization can often significantly improve purity by further removing entrapped impurities.

    • Column Chromatography: For removing closely related isomers or impurities with similar solubility, column chromatography is highly effective.[5] A silica gel stationary phase with a hexane/ethyl acetate mobile phase is a common starting point for aminophenols.[5]

    • Acid-Base Extraction: Leverage the amphoteric nature of this compound. Dissolve the crude material in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl) to protonate the amino group, moving the compound to the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer and extract the purified product back into an organic solvent. This can be reversed by using a basic wash to deprotonate the phenol.

    • Check Analytical Method: Ensure your HPLC method is optimized for separating all potential impurities. A C18 or Phenyl-Hexyl column is often a good starting point for aromatic compounds like this.[6]

Q4: I am having trouble dissolving the crude this compound for my purification process. What can I do?

A4: Solubility is highly dependent on the solvent, temperature, and pH.[7]

  • Troubleshooting Steps:

    • Temperature: Gently warming the solvent can significantly increase the rate of dissolution and the amount of solute that can be dissolved.[7]

    • pH Adjustment: Due to its amino (basic) and phenolic (acidic) groups, the compound's solubility is highly pH-dependent. In acidic conditions, the amino group is protonated, forming a more soluble salt. In basic conditions, the phenolic group is deprotonated, also forming a more soluble salt.[7] Adjusting the pH can be a powerful way to achieve dissolution, especially in aqueous systems.

    • Co-Solvents: If a single solvent is ineffective, a co-solvent system can be used. For example, if the compound is poorly soluble in water, adding a miscible polar organic solvent like ethanol or methanol can improve solubility.[7]

Data Presentation: Purification Parameters

The following tables provide typical data for the purification of aminophenol compounds. This data should be used as a guideline for developing a process for this compound.

Table 1: Recrystallization Solvent Screening for Aminophenols

Solvent SystemTemperatureSolubilityCrystal Quality
WaterHot (90-100°C)ModerateGood, well-formed needles
Cold (0-4°C)Very Low-
EthanolHot (Reflux)HighFair, may oil out
Cold (0-4°C)Moderate-
Ethanol/Water (80:20)Hot (Reflux)HighExcellent, well-formed prisms
Cold (0-4°C)Low-
Ethyl AcetateHot (Reflux)ModerateGood
Cold (0-4°C)Low-

Table 2: Expected Purity and Yield from Different Purification Methods (Based on data for analogous compounds like 5-amino-2-chlorophenol)

Purification MethodStarting Purity (Typical)Final Purity (Expected)Yield (Expected)
Single Recrystallization90-95%98-99%75-85%
Column Chromatography90-95%>99.5%~96%[5]
Double Recrystallization98-99%>99.5%60-75% (overall)

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for purifying the compound via single-solvent recrystallization.

  • Solvent Selection: Based on preliminary tests (see Table 1), select a suitable solvent (e.g., an ethanol/water mixture).

  • Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask. Add the hot solvent (e.g., 80:20 ethanol/water at ~75°C) portion-wise with stirring until the solid just dissolves. Use the minimum amount of solvent required.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., 0.1 g). Swirl the hot mixture for 2-3 minutes.

  • Hot Filtration: Pre-heat a glass funnel and a clean receiving flask. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper to remove the carbon and any other insoluble impurities.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[3]

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: HPLC Purity Analysis

This protocol provides a starting point for analyzing the purity of this compound.

  • Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample accurately in a 50:50 water:acetonitrile mixture to a final concentration of approximately 0.5 mg/mL.[6]

Visualized Workflows

Purification and Analysis Workflow

The following diagram illustrates the logical decision-making process for purifying crude this compound to meet pharmaceutical-grade specifications.

PurificationWorkflow cluster_start Start cluster_analysis1 Initial Analysis cluster_decision Decision Point cluster_purification Purification Steps cluster_analysis2 Final Analysis & Release Crude Crude this compound HPLC1 Purity Analysis (HPLC) Crude->HPLC1 Sample Decision1 Purity > 99.5%? HPLC1->Decision1 Recryst Recrystallization Decision1->Recryst No FinalProduct Qualified Pharmaceutical Grade Product Decision1->FinalProduct Yes HPLC2 Final Purity Analysis (HPLC) Recryst->HPLC2 Purified Sample ColumnChrom Column Chromatography ColumnChrom->HPLC2 Highly Purified Sample Decision2 Purity > 99.5%? HPLC2->Decision2 Decision2->ColumnChrom No, further purification needed Decision2->FinalProduct Yes

Caption: Logical workflow for the purification and analysis of this compound.

Troubleshooting Logic for Low Recrystallization Yield

This diagram outlines the logical steps to diagnose the cause of poor yield during a recrystallization experiment.

TroubleshootingYield cluster_questions Diagnostic Questions cluster_causes Probable Causes cluster_solutions Solutions Start Problem: Low Yield After Recrystallization Q1 Was a large volume of solvent used? Start->Q1 Q2 Did crystals form during hot filtration? Q1->Q2 No Cause1 Excessive Solvent Used Q1->Cause1 Yes Q3 Is product highly soluble in cold solvent? Q2->Q3 No Cause2 Premature Crystallization Q2->Cause2 Yes Cause3 Inappropriate Solvent Choice Q3->Cause3 Yes Sol1 Use minimum amount of hot solvent Cause1->Sol1 Sol2 Pre-heat filtration apparatus Cause2->Sol2 Sol3 Perform a new solvent screen Cause3->Sol3

Caption: Troubleshooting flowchart for diagnosing low recrystallization yield.

References

challenges in the scale-up synthesis of 3-Amino-5-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up synthesis of 3-Amino-5-chlorophenol. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up process, particularly focusing on the common route involving the reduction of 3-chloro-5-nitrophenol.

Question 1: Why is the reaction yield significantly lower than the lab-scale model?

Answer: Several factors can contribute to decreased yield during scale-up.

  • Poor Temperature Control: The reduction of nitro groups is highly exothermic. Insufficient heat dissipation in a large reactor can lead to temperature spikes, promoting the formation of side products and degradation of the desired product. Ensure your reactor's cooling system is adequate for the larger batch size.

  • Inefficient Agitation: Inadequate mixing can result in localized "hot spots" and poor distribution of the reducing agent (e.g., zinc powder), leading to an incomplete reaction. Verify that the stirrer's design and speed are sufficient to maintain a homogeneous slurry.

  • Atmospheric Oxidation: this compound, like many aminophenols, is susceptible to oxidation when exposed to air, especially at elevated temperatures or in the presence of metal catalysts. This leads to the formation of colored, polymeric impurities, reducing the isolated yield of the pure compound.[1] It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup.

  • Impure Starting Materials: The purity of the starting 3-chloro-5-nitrophenol can impact the reaction. Impurities may interfere with the reduction or introduce contaminants that complicate purification.

Troubleshooting Workflow for Low Yield

Start Low Yield Observed Q1 Was reaction temperature consistent and controlled? Start->Q1 Sol1 Improve reactor cooling. Consider slower reagent addition. Q1->Sol1 No Q2 Was agitation sufficient for a homogeneous mixture? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Increase stirrer speed. Evaluate impeller design for scale. Q2->Sol2 No Q3 Was an inert atmosphere maintained throughout? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Improve nitrogen/argon blanket. Check for system leaks. Q3->Sol3 No Q4 Check purity of starting materials and reagents. Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 End Yield Optimized Q4->End

Caption: Troubleshooting decision tree for low yield issues.

Question 2: The final product is discolored (pink, brown, or black). How can this be prevented and remediated?

Answer: Discoloration is a common issue caused by the oxidation of the aminophenol product.[1]

  • Cause: Exposure to oxygen, light, or trace metal impurities can catalyze the formation of colored quinone-imine type structures and polymers.

  • Prevention:

    • Inert Atmosphere: Strictly maintain a nitrogen or argon atmosphere during the reaction, filtration, and drying steps.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Light Protection: Protect the reaction mixture and isolated product from light by using amber glassware or covering equipment.

    • Temperature Control: Keep temperatures during workup and isolation as low as possible to minimize oxidation rates.

  • Remediation:

    • Activated Charcoal: Treatment of a solution of the crude product with activated charcoal can effectively adsorb colored impurities.

    • Recrystallization: Recrystallizing the product from a suitable solvent system can yield a purer, off-white to light yellow solid. A protocol for purification is provided below.[1]

    • Sulfite Wash: During the aqueous workup, washing with a dilute solution of a reducing agent like sodium bisulfite can sometimes help to reduce colored oxidized species.

Question 3: Filtration of the catalyst (zinc powder) is very slow after the reaction. What can be done?

Answer: At scale, the fine zinc powder and zinc salts formed during the reaction can create a dense cake that clogs filters.

  • Filter Aid: Use a filter aid like Celite® (diatomaceous earth). Adding a pad of Celite to the filter before filtration and/or adding Celite to the reaction slurry just before filtering can significantly improve filtration speed by increasing the porosity of the filter cake.

  • Dilution: While it increases solvent volume, diluting the slurry with additional degassed solvent before filtration can sometimes reduce viscosity and improve flow rate.

  • Filtration Technique: For large volumes, consider using a filter press or a centrifugal filter rather than a simple Buchner funnel setup.

Frequently Asked Questions (FAQs)

Q1: What is a common lab-scale synthesis protocol for this compound? A common and effective method is the reduction of 3-chloro-5-nitrophenol using zinc powder and a proton source like ammonium chloride in an alcohol solvent.[2]

Q2: What are the critical safety considerations for the scale-up synthesis?

  • Toxicity: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. All chlorophenols are considered environmental pollutants and can have various toxic effects.[3] Handle the compound in a well-ventilated area (e.g., fume hood) using appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4]

  • Exothermic Reaction: The reduction of the nitro group is highly exothermic. At scale, this can lead to a runaway reaction if cooling is not sufficient. A thorough process safety assessment (e.g., reaction calorimetry) is recommended before attempting a large-scale run.

  • Hydrogen Gas: Some reduction methods may produce hydrogen gas, creating a fire or explosion hazard. Ensure the reactor is properly vented and that no ignition sources are present.

Safety and Handling Workflow

cluster_0 Pre-Reaction cluster_1 Reaction & Workup cluster_2 Post-Reaction PPE Don PPE (Gloves, Goggles, Lab Coat) Vent Ensure Proper Ventilation (Fume Hood) PPE->Vent Inert Inert Reactor (Nitrogen/Argon Purge) Vent->Inert Charge Charge Reagents Inert->Charge Control Monitor & Control Temperature Charge->Control Filter Filter Slurry Control->Filter Extract Extract Product Filter->Extract Waste Dispose of Waste (Follow Regulations) Filter->Waste Dry Dry Product (Under Vacuum) Extract->Dry Extract->Waste Store Store Under Inert Gas (2-8°C, Protected from Light) Dry->Store

Caption: General safety and handling workflow for synthesis.

Q3: How should this compound be stored? The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerated (2-8°C), dark place to prevent degradation.[2]

Q4: What are the key differences between lab-scale and pilot-scale synthesis? The primary challenges in scaling up this synthesis revolve around mass and heat transfer.

ParameterLab Scale (Benchtop)Pilot / Production ScaleScale-Up Challenges
Heat Transfer High surface-area-to-volume ratio; easy to control temperature with a simple bath.Low surface-area-to-volume ratio; requires jacketed reactors and efficient cooling systems.Potential for runaway reaction due to exothermic heat generation.
Mass Transfer Efficient mixing with a small magnetic stir bar.Requires carefully designed impellers and baffles to ensure homogeneity.Inefficient mixing can lead to low yields and increased side products.
Reagent Addition Quick addition via pipette or funnel.Controlled, slow addition via pump is necessary to manage exotherm.Addition rate becomes a critical process parameter affecting safety and purity.
Filtration Fast filtration using a small Buchner funnel.Can be a major bottleneck; requires filter aids and specialized equipment.Slow filtration increases product exposure to air, risking oxidation.
Safety Small quantities pose minimal risk.Large quantities of toxic materials and potential for runaway reactions require extensive safety protocols.Process safety management (PSM) and hazard analysis are critical.

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab Scale) This protocol is adapted from a literature procedure.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 3-chloro-5-nitrophenol (1.0 eq) and ammonium chloride (2.0 eq) in ethanol.

  • Addition of Reducing Agent: Heat the mixture to 60°C. To the stirred solution, add zinc powder (5.0 eq) portion-wise, ensuring the temperature does not exceed 70°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 60°C for 3 hours. Monitor the reaction progress by TLC or LC/MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the slurry through a pad of Celite® to remove excess zinc and zinc salts. Rinse the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the resulting residue in water and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be further purified by grinding with dichloromethane or by recrystallization.

Protocol 2: Purification by Recrystallization This is a general procedure that may need optimization.[1]

  • Solvent Selection: Choose a solvent or solvent system in which the crude this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal and gently heat the mixture at reflux for 15-30 minutes.

  • Hot Filtration: While still hot, quickly filter the solution through a fluted filter paper or a Celite pad to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature to form crystals. Cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum. The purified product should be an off-white to light yellow crystalline solid.

References

preventing oxidation of 3-Amino-5-chlorophenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-Amino-5-chlorophenol during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound, focusing on the prevention of oxidation.

Problem Possible Cause Recommended Solution
Discoloration (Appearance of Yellow, Brown, or Purple Tints) Oxidation of the aminophenol group due to exposure to air (oxygen) and/or light.Store the compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended.[1] If the material is already discolored, purification by recrystallization may be necessary before use.
Inconsistent Experimental Results Use of degraded starting material containing impurities from oxidation.Always use this compound that has been stored under the recommended conditions. If degradation is suspected, verify the purity of the material using a suitable analytical method, such as HPLC, before proceeding with your experiment.
Poor Solubility Presence of insoluble polymeric degradation products formed during oxidation.Filter the solution to remove any insoluble material. To prevent this issue, ensure proper storage conditions are maintained to minimize degradation.
Formation of Precipitate in Solution Degradation of the compound in solution, potentially accelerated by non-optimal pH or exposure to light.Prepare solutions fresh whenever possible. If solutions must be stored, they should be protected from light and kept at a low temperature. Aliquoting solutions can help avoid contamination and degradation from repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent oxidation?

A1: To minimize oxidation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere.[1] The recommended storage temperature is between 2-8°C. The container should be tightly sealed to prevent exposure to air and moisture, and amber vials or other light-protecting containers should be used.

Q2: How does oxidation affect the quality and performance of this compound in experiments?

A2: Oxidation of this compound introduces impurities into the material. These impurities can lead to a variety of issues in experimental work, including altered reactivity, the formation of unwanted byproducts, lower yields of the desired product, and difficulties in purification. In drug development, the presence of such impurities can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).

Q3: Can I use this compound that has already started to discolor?

A3: It is not recommended to use discolored this compound without purification. The discoloration is a visual indicator of degradation and the presence of impurities. If you must use a discolored batch, it is crucial to purify it first, for example, by recrystallization, and then verify its purity using an analytical technique like HPLC.

Q4: Are there any chemical additives that can help prevent the oxidation of this compound during storage?

Q5: What is the typical shelf life of this compound under recommended storage conditions?

A5: The shelf life of this compound is highly dependent on the storage conditions and the initial purity of the material. When stored properly at 2-8°C under an inert atmosphere and protected from light, the compound should remain stable for an extended period. However, it is best practice to re-analyze the purity of the material after long-term storage, especially before use in critical applications.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines an accelerated stability study to evaluate the impact of temperature and atmosphere on the degradation of this compound.

1. Materials:

  • This compound (high purity)

  • Amber glass vials with Teflon-lined caps

  • Argon or Nitrogen gas

  • Temperature-controlled ovens or stability chambers

  • HPLC system with a UV detector

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffer reagents (e.g., phosphate buffer)

2. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound into several amber glass vials.

  • Divide the vials into two main groups:

    • Group A: Vials to be stored under ambient atmosphere.

    • Group B: Vials to be purged with an inert gas (argon or nitrogen) for 1-2 minutes before sealing.

  • For each group, create subgroups to be stored at different temperatures: 25°C (room temperature), 40°C, and 60°C.

  • Include a control group stored at the recommended condition of 2-8°C under an inert atmosphere.

3. Storage and Sampling:

  • Place the vials in the respective temperature-controlled environments.

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each storage condition for analysis.

4. Analysis:

  • At each time point, dissolve the contents of the vial in a known volume of a suitable solvent (e.g., methanol or mobile phase) to create a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Further dilute the stock solution to a working concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

5. Data Presentation:

The results of the stability study can be summarized in the following tables:

Table 1: Percentage of this compound Remaining Under Ambient Atmosphere

Time (Weeks)25°C40°C60°C
0100%100%100%
199.5%98.2%95.1%
298.9%96.5%90.3%
497.8%93.1%82.5%
895.7%86.8%70.2%

Table 2: Percentage of this compound Remaining Under Inert Atmosphere

Time (Weeks)2-8°C (Control)25°C40°C60°C
0100%100%100%100%
1>99.9%99.9%99.6%98.8%
2>99.9%99.8%99.2%97.5%
4>99.9%99.6%98.5%95.2%
8>99.9%99.2%97.1%90.8%
Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method for the quantification of this compound and the detection of its degradation products.

1. Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or determined by UV scan)
Injection Volume 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of high-purity this compound in methanol at a concentration of 1 mg/mL. From this, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase (initial conditions).

  • Sample Solution: Prepare sample solutions from the stability study (Protocol 1) at a final concentration of 0.1 mg/mL in the mobile phase (initial conditions).

3. Method Validation (Abbreviated):

  • Specificity: Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on this compound to generate degradation products. The HPLC method should demonstrate the ability to separate the parent peak from all degradation product peaks.

  • Linearity: Analyze a series of standards at different concentrations (e.g., 0.01 to 0.2 mg/mL) to establish the linear range of the method.

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing samples of known concentration.

Visualizations

degradation_pathway Oxidative Degradation Pathway of this compound A This compound C Oxidized Intermediates (e.g., Quinone-imine) A->C Oxidation B Oxidative Stress (Oxygen, Light, Heat) B->A D Colored Polymeric Impurities C->D Polymerization

Caption: Oxidative degradation pathway of this compound.

experimental_workflow Workflow for Stability Study of this compound cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Weigh this compound into amber vials groupA Group A: Ambient Atmosphere prep->groupA groupB Group B: Inert Atmosphere prep->groupB tempA 25°C, 40°C, 60°C groupA->tempA tempB 2-8°C, 25°C, 40°C, 60°C groupB->tempB sampling Sample at Time Points (0, 1, 2, 4, 8 weeks) tempA->sampling tempB->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Analysis: % Degradation vs. Time hplc->data

Caption: Experimental workflow for the accelerated stability study.

References

Technical Support Center: Solvent Selection for Recrystallization of 3-Amino-5-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the efficient recrystallization of 3-Amino-5-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for selecting a recrystallization solvent for this compound?

A1: The ideal solvent for recrystallizing this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure good recovery of the purified crystals.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals after filtration.

  • "Like dissolves like": this compound is a polar molecule due to the presence of amino (-NH2) and hydroxyl (-OH) groups. Therefore, polar solvents are generally more suitable.

Q2: How does the structure of this compound influence solvent choice?

A2: this compound possesses both a basic amino group and an acidic phenolic hydroxyl group, making it an amphoteric compound. This means its solubility is highly dependent on the pH of the solution. In acidic media, the amino group is protonated, increasing solubility in polar protic solvents. In basic media, the phenolic hydroxyl group is deprotonated, which also enhances solubility in polar solvents. This property can be leveraged for both purification and recrystallization.

Q3: Can a mixed solvent system be used for the recrystallization of this compound?

A3: Yes, a mixed solvent system, also known as a solvent-antisolvent system, is an excellent option if a suitable single solvent cannot be identified. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then gradually adding a "poor" solvent (antisolvent) in which it is insoluble, until the solution becomes turbid. This technique can provide a sharp crystallization upon cooling. Common miscible solvent pairs include ethanol/water and acetone/water.

Q4: My purified this compound crystals are colored. How can I remove the color?

A4: The coloration, often a yellow or brownish hue, is typically due to the presence of oxidized impurities. To obtain colorless crystals, you can perform a decolorization step during the recrystallization process. After dissolving the crude compound in the hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal adsorbs the colored impurities. The hot solution is then filtered to remove the charcoal before being allowed to cool and crystallize.

Solvent Selection Guide

The selection of an appropriate solvent is critical for successful recrystallization. Below is a summary of potential solvents for this compound based on the solubility of structurally similar compounds.

Data Presentation: Estimated Solubility of this compound

Disclaimer: The following quantitative data is for the parent compound, 3-aminophenol, and should be used as an estimation for the solubility of this compound. The chloro-substituent will likely decrease water solubility and slightly increase solubility in less polar organic solvents. Experimental verification is crucial.

SolventPolarityBoiling Point (°C)Estimated Solubility at 20°C ( g/100 mL)Estimated Solubility at High TemperatureSuitability for Recrystallization
WaterHigh1002.6HighPotentially suitable, good for creating a large solubility differential.
EthanolHigh78Very SolubleVery HighLikely a good solvent, may require a co-solvent like water to reduce solubility at low temperatures.[1]
MethanolHigh65Very SolubleVery HighSimilar to ethanol, likely a good solvent, may need an antisolvent.
AcetoneMedium56Very SolubleVery HighGood dissolving power, but its low boiling point may limit the solubility differential.[1]
Ethyl AcetateMedium77SolubleHighA potential candidate, good for solvent/antisolvent systems.
TolueneLow111Slightly SolubleModerateMay be a suitable single solvent or used as an antisolvent with a more polar solvent.
HexaneLow69InsolubleSlightly SolubleGood as an antisolvent.

Experimental Protocols

Protocol 1: Screening for a Suitable Recrystallization Solvent

Objective: To identify an effective single or mixed solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Small test tubes

  • A selection of potential solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Stirring rod

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Place approximately 50 mg of crude this compound into several separate test tubes.

  • Add 1 mL of a different solvent to each test tube at room temperature.

  • Agitate the mixtures and observe the solubility. A good solvent should not completely dissolve the compound at room temperature.

  • For the solvents in which the compound is not fully soluble, gently heat the test tubes in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of pure crystals upon cooling.

  • If no single solvent is ideal, test mixed solvent systems by dissolving the compound in a small amount of a "good" hot solvent and adding a "poor" solvent dropwise until turbidity persists. Then, add a drop of the "good" solvent to redissolve the solid and allow it to cool.

Protocol 2: Recrystallization of this compound

Objective: To purify crude this compound using a selected solvent system.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (or solvent pair)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the selected solvent and heat the mixture to boiling.

  • Gradually add more hot solvent until the compound is completely dissolved.

  • (Optional Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.

  • (Optional Hot Filtration) If charcoal or insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of large crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the crystals completely.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.
Oiling out (a liquid separates instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- Add more solvent to the hot solution and reheat until the oil dissolves, then cool slowly.- Try a lower-boiling point solvent.
Low recovery yield - The compound is too soluble in the cold solvent.- Too much solvent was used for washing the crystals.- Cool the solution for a longer period or to a lower temperature.- Minimize the amount of cold solvent used for washing.
Crystals are colored - Colored impurities are co-precipitating with the product.- Perform a charcoal treatment during the recrystallization process.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filtration Hot Filtration (if insoluble impurities or charcoal are present) cool Slowly Cool to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end decolorize->hot_filtration Yes decolorize->cool No

Caption: A typical experimental workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Select Potential Solvent test_rt Test Solubility at Room Temperature start->test_rt soluble_rt Soluble test_rt->soluble_rt Result insoluble_rt Insoluble or Slightly Soluble test_rt->insoluble_rt Result unsuitable Unsuitable Solvent soluble_rt->unsuitable test_hot Test Solubility in Hot Solvent insoluble_rt->test_hot soluble_hot Soluble test_hot->soluble_hot Result insoluble_hot Insoluble test_hot->insoluble_hot Result suitable Potentially Suitable Single Solvent soluble_hot->suitable mixed_solvent Consider Mixed Solvent System insoluble_hot->mixed_solvent

Caption: Logical workflow for selecting a suitable recrystallization solvent.

References

Technical Support Center: Analysis of 3-Amino-5-chlorophenol and its Impurities by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the identification and characterization of impurities in 3-Amino-5-chlorophenol using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic amino group and acidic silanols on the column stationary phase.- Use a mobile phase with a low pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid to protonate the amine. - Employ a column with a base-deactivated stationary phase or an end-capped column. - Consider using a lower concentration of the sample to avoid column overload.
Poor Peak Shape (Fronting) Sample overload or sample solvent being stronger than the mobile phase.- Reduce the injection volume or dilute the sample. - Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.
Ghost Peaks Contamination in the HPLC system (e.g., injector, column, mobile phase) or carryover from a previous injection.- Flush the injector and column with a strong solvent. - Use fresh, high-purity HPLC-grade solvents for the mobile phase. - Run a blank injection (injecting only the sample solvent) to confirm carryover. Implement a needle wash step in the injection sequence.
Inconsistent Retention Times Fluctuation in mobile phase composition, temperature, or flow rate. Column degradation.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Check the HPLC pump for leaks and ensure a stable flow rate. - If the column is old or has been used with harsh conditions, consider replacing it.
Low MS Signal/Poor Sensitivity Inefficient ionization, ion suppression from the matrix or mobile phase additives, or incorrect MS parameters.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - this compound, with its amino group, should ionize well in positive ion mode. - Reduce the concentration of non-volatile buffer salts (e.g., phosphate) or switch to a volatile mobile phase additive like ammonium formate or ammonium acetate. - Check for and minimize co-eluting matrix components that could cause ion suppression.
Baseline Noise or Drift Contaminated mobile phase, detector issues, or column bleed.- Prepare fresh mobile phase using high-purity solvents and additives. - Purge the system to remove any air bubbles. - If column bleed is suspected (especially at high temperatures or extreme pH), condition the column or replace it.
No Peaks Detected Injection failure, detector issue, or incorrect method parameters.- Verify that the sample has been correctly injected. - Check the detector connections and ensure it is turned on and functioning correctly. - Review all method parameters, including the injection volume, mobile phase composition, and MS settings.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should look for in a this compound sample?

A1: Impurities can originate from the synthesis process or from degradation of the final product.

  • Synthesis-Related Impurities:

    • Starting Materials: Unreacted starting materials from the synthesis route. For example, if synthesized from 3-chloro-5-nitrophenol, this could be a potential impurity.

    • Intermediates: Partially reacted intermediates.

    • Isomers: Positional isomers such as 2-amino-3-chlorophenol, 4-amino-3-chlorophenol, and other regioisomers.

    • By-products: Products from side reactions, such as dimerization or polymerization products.

  • Degradation Products:

    • Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to the formation of colored quinone-imine structures.

    • Dehalogenation Products: Loss of the chlorine atom to form 3-aminophenol.

    • Photodegradation Products: Exposure to light can induce degradation. Forced degradation studies under UV light can help identify these impurities.

Q2: How do I develop a stability-indicating HPLC-MS method for this compound?

A2: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the active ingredient and its impurities. To develop such a method, you should perform forced degradation studies.[1][2] This involves subjecting a sample of this compound to various stress conditions:

  • Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.

  • Oxidation: e.g., 3% hydrogen peroxide at room temperature.

  • Thermal Stress: Heating the solid sample (e.g., at 105°C).

  • Photolytic Stress: Exposing the sample to UV and visible light.

The stressed samples are then analyzed by HPLC-MS to identify the degradation products and to ensure they are well-separated from the main this compound peak.

Q3: What are the recommended starting conditions for an HPLC-MS method for this compound?

A3: A good starting point for method development would be a reversed-phase HPLC method coupled with a mass spectrometer.

Parameter Recommendation
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 5 µL
MS Ionization Mode Positive Electrospray Ionization (ESI+)
MS Scan Mode Full Scan (e.g., m/z 50-500) and MS/MS of the parent ion

Q4: How can I confirm the identity of an unknown impurity?

A4: The identification of an unknown impurity typically involves a combination of techniques:

  • Mass-to-Charge Ratio (m/z): The high-resolution mass spectrometer will provide the accurate mass of the impurity, from which a molecular formula can be proposed.

  • MS/MS Fragmentation: Fragmenting the impurity's molecular ion in the mass spectrometer will produce a characteristic fragmentation pattern. This pattern can be used to deduce the structure of the impurity by comparing it to the fragmentation of the parent compound and known standards, or by using fragmentation prediction software. Aromatic compounds often show characteristic losses.[3][4]

  • Isotopic Pattern: For chlorine-containing compounds like this compound and its chlorinated impurities, the presence of the 37Cl isotope will result in a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, which is a strong indicator of the presence of one chlorine atom.

  • Reference Standards: The most definitive way to confirm the identity of an impurity is to synthesize or purchase a reference standard of the suspected compound and compare its retention time and mass spectrum with the unknown impurity.

Q5: What quantitative data should I be recording for the impurities?

A5: For a comprehensive analysis, you should aim to summarize your quantitative findings in a structured table. This will allow for easy comparison between different batches or stability studies.

Impurity Name/Identifier Retention Time (min) Observed m/z Proposed Molecular Formula Concentration (%)
This compounde.g., 8.5e.g., 144.0214C6H6ClNOe.g., 99.5
Impurity 1e.g., 6.2e.g., 110.0600C6H7NOe.g., 0.15
Impurity 2e.g., 9.8e.g., 158.0008C6H4ClNO2e.g., 0.10
Impurity 3e.g., 12.1e.g., 285.0245C12H9Cl2N2O2e.g., 0.25

Experimental Protocols & Visualizations

Experimental Workflow for Impurity Analysis

The following diagram outlines a typical workflow for the identification and characterization of impurities in this compound.

experimental_workflow cluster_0 Sample Handling cluster_1 Analytical Instrumentation cluster_2 Data Processing & Reporting Sample Receipt Sample Receipt Sample Preparation Sample Preparation Sample Receipt->Sample Preparation Forced Degradation Forced Degradation Sample Receipt->Forced Degradation HPLC-MS Analysis HPLC-MS Analysis Sample Preparation->HPLC-MS Analysis Forced Degradation->HPLC-MS Analysis Data Acquisition Data Acquisition HPLC-MS Analysis->Data Acquisition Impurity Identification Impurity Identification Data Acquisition->Impurity Identification Quantification Quantification Impurity Identification->Quantification Reporting Reporting Quantification->Reporting

Impurity Analysis Workflow
Troubleshooting Logic for HPLC-MS Issues

This diagram provides a logical approach to troubleshooting common problems encountered during HPLC-MS analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity & Baseline Problem Observed Problem Observed Tailing Tailing Problem Observed->Tailing Asymmetric Peak? Fronting Fronting Problem Observed->Fronting Asymmetric Peak? Split Peaks Split Peaks Problem Observed->Split Peaks Multiple Apices? Drifting RT Drifting RT Problem Observed->Drifting RT Inconsistent RT? No Peaks No Peaks Problem Observed->No Peaks No Signal? Low Signal Low Signal Problem Observed->Low Signal Weak Response? Noisy Baseline Noisy Baseline Problem Observed->Noisy Baseline High Background? Check Mobile Phase pH\nUse BDS Column Check Mobile Phase pH Use BDS Column Tailing->Check Mobile Phase pH\nUse BDS Column Dilute Sample\nCheck Sample Solvent Dilute Sample Check Sample Solvent Fronting->Dilute Sample\nCheck Sample Solvent Check for Column Void\nClean Injector Check for Column Void Clean Injector Split Peaks->Check for Column Void\nClean Injector Check Pump & Leaks\nUse Column Oven Check Pump & Leaks Use Column Oven Drifting RT->Check Pump & Leaks\nUse Column Oven Verify Injection\nCheck Detector Verify Injection Check Detector No Peaks->Verify Injection\nCheck Detector Optimize MS Source\nCheck for Ion Suppression Optimize MS Source Check for Ion Suppression Low Signal->Optimize MS Source\nCheck for Ion Suppression Use Fresh Mobile Phase\nCheck for Contamination Use Fresh Mobile Phase Check for Contamination Noisy Baseline->Use Fresh Mobile Phase\nCheck for Contamination

HPLC-MS Troubleshooting

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Amino-5-chlorophenol and Other Chlorophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-Amino-5-chlorophenol with other chlorophenol isomers. Understanding the nuanced differences in reactivity is paramount for designing synthetic routes, predicting reaction outcomes, and developing novel pharmaceutical compounds. This document synthesizes theoretical principles and available experimental data to offer an objective comparison across various reaction types.

The Electronic Landscape of Substituted Phenols

The reactivity of a substituted phenol is intricately governed by the electronic effects of its substituents. The hydroxyl (-OH) and amino (-NH₂) groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions through the donation of electron density via resonance. Conversely, chlorine (-Cl), while also an ortho, para-director, deactivates the aromatic ring towards electrophilic attack due to its strong electron-withdrawing inductive effect.

In this compound, the meta orientation of the amino and hydroxyl groups, along with the positioning of the chlorine atom, creates a unique electronic environment that dictates its reactivity profile in comparison to other chlorophenol isomers.

Acidity and Nucleophilicity: A Comparative Analysis of pKa Values

The acidity of a phenol, indicated by its pKa value, is a critical determinant of its nucleophilicity. A lower pKa signifies a more acidic phenol, which readily forms a more nucleophilic phenoxide ion. The electron-withdrawing nature of a chlorine substituent generally increases the acidity of phenols.

CompoundSubstituentspKa
Phenol-9.99
2-Chlorophenol2-Cl8.52
3-Chlorophenol3-Cl9.12[1]
4-Chlorophenol4-Cl9.41
2-Aminophenol2-NH₂9.97
3-Aminophenol3-NH₂9.87
4-Aminophenol4-NH₂10.30
2,4-Dichlorophenol2,4-di-Cl7.85
2,6-Dichlorophenol2,6-di-Cl6.79
3,5-Dichlorophenol3,5-di-Cl8.18

Note: pKa values are approximate and can vary slightly with experimental conditions.

Based on these trends, the pKa of this compound is expected to be intermediate between that of 3-aminophenol and 3,5-dichlorophenol, likely in the range of 8.5-9.5. This places it as a moderately acidic aminophenol, suggesting that it will readily form a phenoxide ion under basic conditions, which can act as a potent nucleophile.

Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The activating -OH and -NH₂ groups in this compound direct incoming electrophiles primarily to the positions ortho and para to them. However, the deactivating -Cl group and the substitution pattern influence the overall rate and regioselectivity.

A semi-quantitative prediction of reactivity can be derived from Hammett substituent constants (σ), which quantify the electronic effect of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. A more negative sum of σ values generally correlates with a higher rate of electrophilic substitution.

Substituentσ_metaσ_para
-OH+0.12-0.37
-NH₂-0.16-0.66
-Cl+0.37+0.23

For this compound, the substituents are at the 1, 3, and 5 positions. The directing effects of the -OH and -NH₂ groups will strongly activate the 2, 4, and 6 positions for electrophilic attack.

Experimental Data Snapshot: Nitration of 3-Chlorophenol

In a study on the nitration of 3-chlorophenol, reaction with NOx in the air yielded 2-nitro-3-chlorophenol (6.3%), 4-nitro-3-chlorophenol (17%), and 6-nitro-3-chlorophenol (11%)[2]. This demonstrates the directing effects of the hydroxyl and chloro substituents. For this compound, the addition of the strongly activating amino group is expected to significantly accelerate the rate of such reactions and influence the regiochemical outcome.

Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is generally challenging for phenols unless the aromatic ring is activated by strong electron-withdrawing groups, typically ortho and/or para to the leaving group. In the case of chlorophenols, the chlorine atom can be displaced by a strong nucleophile under forcing conditions or if the ring is sufficiently activated.

The presence of the electron-donating amino group in this compound would generally disfavor SNAr at the chlorine-bearing carbon. However, under specific conditions, such as the formation of a phenoxide ion, the reactivity can be altered.

Reactivity in Oxidation Reactions

Phenols, and particularly aminophenols, are susceptible to oxidation, often leading to the formation of quinones and polymeric materials. The rate of oxidation is highly dependent on the substituents present. Electron-donating groups generally increase the rate of oxidation.

Comparative Oxidation Kinetics

While direct comparative kinetic data for the oxidation of this compound is scarce, studies on related compounds provide valuable insights. For instance, the electrochemical oxidation of para-aminophenol has been shown to proceed readily[3]. Another study on the auto-oxidation of 2-aminophenol also provides kinetic data for this class of compounds. Generally, the presence of the amino group makes the phenol ring more electron-rich and thus more susceptible to oxidation compared to their chlorophenol counterparts.

Experimental Protocols

General Protocol for Comparative Nitration of Chlorophenol Isomers

This protocol provides a framework for comparing the reactivity of this compound and other chlorophenol isomers towards electrophilic nitration.

Materials:

  • This compound

  • A selection of other chlorophenol isomers (e.g., 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol)

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • Prepare equimolar solutions of each phenol isomer in dichloromethane in separate reaction flasks.

  • Cool the flasks to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (1:1 molar ratio) to each flask with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • After a set time (e.g., 30 minutes), quench the reaction by adding ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Analyze the product mixture by GC-MS to determine the relative yields of the nitrated products for each isomer.

General Protocol for Oxidative Cyclization to a Phenoxazine Derivative

This protocol is based on the common reactivity of ortho-aminophenols to form phenoxazine structures, a reaction that can be indicative of the aminophenol's susceptibility to oxidation and subsequent cyclization.

Materials:

  • This compound

  • 2-Aminophenol (for comparison)

  • Iron(III) chloride (FeCl₃) or another suitable oxidizing agent

  • Methanol

  • Standard laboratory glassware

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of this compound and 2-aminophenol of the same concentration in methanol.

  • In a cuvette, add a specific volume of the aminophenol solution.

  • Initiate the reaction by adding a solution of the oxidizing agent (e.g., FeCl₃ in methanol).

  • Immediately begin monitoring the change in absorbance at the wavelength corresponding to the formation of the phenoxazine product over time using a UV-Vis spectrophotometer.

  • The initial rate of the reaction can be calculated from the slope of the absorbance versus time plot, providing a quantitative measure of the relative reactivity.

Visualizing Reactivity Principles and Workflows

G Factors Influencing Phenol Reactivity substituent Substituent electronic_effects Electronic Effects substituent->electronic_effects steric_effects Steric Effects substituent->steric_effects reactivity Overall Reactivity electronic_effects->reactivity inductive Inductive Effect (-I or +I) electronic_effects->inductive resonance Resonance Effect (-R or +R) electronic_effects->resonance steric_effects->reactivity

Caption: Key factors governing the chemical reactivity of substituted phenols.

G General Workflow for Comparative Reactivity Study start Start: Select Isomers prep Prepare Equimolar Reactant Solutions start->prep reaction Initiate Reaction under Identical Conditions prep->reaction monitoring Monitor Reaction (TLC, GC, Spectroscopy) reaction->monitoring workup Quench and Work-up monitoring->workup analysis Analyze Product Mixture (GC-MS, NMR, HPLC) workup->analysis end End: Compare Yields/Rates analysis->end

References

A Spectroscopic Comparison of 3-Amino-5-chlorophenol and Its N-acetyl Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-Amino-5-chlorophenol and its N-acetyl derivative. The unambiguous characterization of such molecules is crucial in the fields of medicinal chemistry and materials science, where precise structural information dictates biological activity and material properties. This document outlines the expected and observed spectral data from key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication and verification of these findings.

Spectroscopic Data Comparison

Table 1: ¹H and ¹³C NMR Spectroscopy Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Aromatic protons expected in the range of 6.5-7.5 ppm. The exact shifts and coupling constants will be influenced by the positions of the amino, chloro, and hydroxyl groups.Aromatic carbons expected in the range of 110-160 ppm. The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will be significantly deshielded.
N-acetyl-3-amino-5-chlorophenol In addition to the aromatic protons, a characteristic singlet for the acetyl methyl protons is expected around 2.1 ppm. The NH proton of the amide will appear as a singlet, typically downfield.The acetyl methyl carbon will appear around 24 ppm, and the carbonyl carbon of the amide will be in the range of 168-172 ppm.
2-Amino-4-chlorophenol (for comparison) δ 9.25 (s, 1H), 6.61 (m, 1H), 6.61 (m, 1H), 6.38 (m, 1H), 4.80 (s, 2H) in DMSO.[1]δ 143.42, 139.00, 123.50, 115.75, 115.66, 113.86 in DMSO.[1]

Table 2: FTIR Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound Broad O-H stretch (~3200-3600), N-H stretches (~3300-3500, two bands for primary amine), C-O stretch (~1200-1300), C-Cl stretch (~600-800), aromatic C=C stretches (~1450-1600).
N-acetyl-3-amino-5-chlorophenol Broad O-H stretch (~3200-3600), N-H stretch of secondary amide (~3300), C=O stretch of amide (~1650), aromatic C=C stretches (~1450-1600), C-O stretch (~1200-1300), C-Cl stretch (~600-800).
3-Aminophenol (for comparison) Characteristic peaks for O-H, N-H, and aromatic C-H and C=C stretching are well-documented and provide a reference for the chlorinated analog.[2]

Table 3: UV-Visible Spectroscopy Data

Compoundλmax (nm)Solvent
This compound Expected to have absorption maxima in the UV region, characteristic of substituted phenols and anilines. The exact wavelength will be solvent-dependent.Methanol or Ethanol
N-acetyl-3-amino-5-chlorophenol A shift in the absorption maximum is expected upon N-acetylation due to the change in the electronic nature of the amino group.Methanol or Ethanol
Aromatic Amines (general) Generally exhibit two absorption bands in the UV region.[3][4]Various

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Patterns
This compound Expected at m/z 143 and 145 in an approximate 3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes.Loss of functional groups such as HCl, CO, and HCN.
N-acetyl-3-amino-5-chlorophenol Expected at m/z 185 and 187 (3:1 ratio).Loss of the acetyl group (CH₂=C=O) is a characteristic fragmentation pathway for N-acetylated compounds.
Halogenated Phenols (general) The isotopic pattern of chlorine is a key diagnostic feature in the mass spectrum.[5]Fragmentation often involves the loss of the halogen and parts of the aromatic ring.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle, 1-2 second relaxation delay, and 16-64 scans. For ¹³C NMR, a larger number of scans (1024 or more) is usually required.

  • Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used where a small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr powder and pressing it into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Analysis: Correlate the positions and shapes of the absorption bands with the presence of specific functional groups. The fingerprint region (below 1500 cm⁻¹) is unique for each compound and can be used for identification by comparison with a reference spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Instrument: A double-beam UV-Visible spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition: Scan the absorbance of the solution over a wavelength range of approximately 200-800 nm. A solvent blank is used as a reference.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known accurately.

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer, often coupled with a Gas Chromatography (GC) or Liquid Chromatography (LC) system for sample introduction and separation.

  • Sample Preparation: The sample is introduced into the ion source, typically after separation by GC or LC.

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.

  • Data Acquisition: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Analysis: The molecular ion peak confirms the molecular weight of the compound. The presence of an M+2 peak with an intensity of approximately one-third of the molecular ion peak is characteristic of a monochlorinated compound. The fragmentation pattern provides structural information.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Derivatization N-acetylation Synthesis->Derivatization Acetic Anhydride NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis MS Mass Spectrometry Synthesis->MS Derivatization->NMR Derivatization->FTIR Derivatization->UV_Vis Derivatization->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Comparison Comparative Analysis Purity_Assessment->Comparison

References

A Comparative Guide to the Biological Activity of Compounds Derived from 3-Amino-5-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space. One such promising scaffold is 3-Amino-5-chlorophenol, which possesses key functional groups—an amino group, a phenolic hydroxyl group, and a chloro substituent—that make it a versatile starting material for the synthesis of a diverse range of derivatives. While direct studies on the biological activities of compounds synthesized specifically from this compound are not extensively documented in publicly available literature, the known bioactivities of related aminophenol and chlorophenol derivatives provide a strong basis for predicting their potential therapeutic applications. This guide provides a comparative overview of the anticipated biological activities, supported by experimental data from structurally similar compounds, and details the methodologies for their synthesis and evaluation.

Potential Biological Activities

Derivatives of this compound are anticipated to exhibit a range of biological activities, primarily centered around antimicrobial and anticancer effects. The presence of the chlorophenol moiety is known to contribute to toxicity and biological action, with the degree and position of chlorination influencing its activity.[1] Similarly, aminophenol derivatives have been widely investigated for their pharmacological properties, including antioxidant, antimicrobial, and cytotoxic activities.[1]

Comparative Analysis of Biological Activity

To illustrate the potential efficacy of compounds derived from this compound, this section presents quantitative data from studies on structurally related aminophenol and chlorophenol derivatives.

Anticancer Activity

The cytotoxic potential of aminophenol derivatives against various cancer cell lines has been a subject of significant research. The following table summarizes the anticancer activity of representative aminophenol and related heterocyclic compounds, highlighting the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against different cancer cell lines.

Table 1: Anticancer Activity of Structurally Related Compounds

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Imamine-1,3,5-triazineN2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (4f)MDA-MB-231 (Breast)6.25[2]
Imamine-1,3,5-triazine6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (4k)MDA-MB-231 (Breast)8.18[2]
Imatinib (Control)-MDA-MB-231 (Breast)35.50[2]
1,3,4-Oxadiazole3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-fluoro-indolin-2-oneHeLa (Cervical)10.64[3]
1,3,4-Oxadiazole3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-chloro-indolin-2-oneHeLa (Cervical)11.24[3]
Cisplatin (Control)-HeLa (Cervical)13.54[3]
Antimicrobial Activity

Schiff bases and other derivatives of aminophenols have demonstrated notable activity against a spectrum of microbial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for comparison.

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c)Gram-negative & Gram-positive bacteria8[4]
Ciprofloxacin (Control)-Gram-negative & Gram-positive bacteria4[4]
o-nitrophenol derivativesCompound 5gVarious bacteria and fungi100 - 200[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of biological activity. The following sections outline the methodologies for the synthesis of potential derivatives of this compound and the subsequent evaluation of their biological activities.

Synthesis of Schiff Base Derivatives

Schiff bases are readily synthesized through the condensation of a primary amine with an aldehyde or ketone.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve equimolar amounts of this compound and the substituted aldehyde in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)

  • Synthesized compounds

  • Standard antimicrobial agents (positive controls)

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the synthesized compounds in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (broth with microorganism and standard antibiotic), a negative control (broth only), and a growth control (broth with microorganism).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Workflows and Pathways

Diagrams are essential for representing complex processes and relationships in a clear and concise manner. The following are Graphviz diagrams illustrating a general synthetic workflow, a typical experimental workflow for biological screening, and a simplified signaling pathway potentially targeted by anticancer compounds.

Synthesis_Workflow This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Substituted Aldehyde/Ketone Substituted Aldehyde/Ketone Substituted Aldehyde/Ketone->Condensation Reaction Schiff Base Derivative Schiff Base Derivative Condensation Reaction->Schiff Base Derivative Purification Purification Schiff Base Derivative->Purification Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Purification->Characterization (NMR, IR, MS)

Caption: General workflow for the synthesis of Schiff base derivatives.

Biological_Screening_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays In Vitro Assays Synthesized Compound Synthesized Compound Stock Solution Preparation Stock Solution Preparation Synthesized Compound->Stock Solution Preparation Serial Dilutions Serial Dilutions Stock Solution Preparation->Serial Dilutions Anticancer Screening (MTT Assay) Anticancer Screening (MTT Assay) Serial Dilutions->Anticancer Screening (MTT Assay) Antimicrobial Screening (MIC Assay) Antimicrobial Screening (MIC Assay) Serial Dilutions->Antimicrobial Screening (MIC Assay) Data Analysis (IC50) Data Analysis (IC50) Anticancer Screening (MTT Assay)->Data Analysis (IC50) Data Analysis (MIC) Data Analysis (MIC) Antimicrobial Screening (MIC Assay)->Data Analysis (MIC)

Caption: Experimental workflow for biological screening of synthesized compounds.

Apoptosis_Signaling_Pathway Synthesized Compound Synthesized Compound Cellular Stress Cellular Stress Synthesized Compound->Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Amino-5-chlorophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities and raw materials like 3-Amino-5-chlorophenol is critical for ensuring product quality, safety, and process control. This guide provides an objective comparison of two widely employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of chlorophenols and related compounds. The data is compiled from various studies and represents expected validation parameters.

ParameterHPLC-UVGC-MS (with Derivatization)
Limit of Detection (LOD) 10 - 100 ng/mL0.1 - 10 ng/mL[1]
Limit of Quantification (LOQ) 50 - 300 ng/mL0.5 - 30 ng/mL
Linearity (R²) > 0.995[2]> 0.998[2]
Linear Range 0.1 - 100 µg/mL[2]0.01 - 100 µg/mL[1][2]
Accuracy (% Recovery) 90 - 110%[2][3]95 - 105%[2]
Precision (% RSD) < 5%[2][3]< 3%[2]
Selectivity ModerateHigh
Sample Throughput ModerateLow to Moderate

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established methods for chlorophenol analysis and can be adapted for this compound.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is based on the separation of the analyte on a non-polar stationary phase with a polar mobile phase.[4]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M acetic buffer, pH 5.9) in an isocratic elution. A typical ratio would be 20:80 (v/v).[3]

  • Flow Rate: 1.0 mL/minute.[3]

  • Column Temperature: 40°C.[3]

  • Detection: UV detection at the maximum absorption wavelength (λmax) of this compound.

  • Standard Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water (diluent).[4]

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL for the construction of a calibration curve.[4]

  • Sample Preparation: The sample preparation protocol will vary based on the matrix. For a bulk drug substance, dissolve a known amount in the diluent to fall within the linear range of the method.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS generally offers higher sensitivity and selectivity, making it ideal for trace-level analysis.[5] A derivatization step is often required for polar compounds like phenols to improve their volatility and chromatographic behavior.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A capillary column suitable for phenol analysis (e.g., DB-5 or DB-1701).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: 1 µL of the extracted and derivatized sample.

  • Derivatization (Acetylation):

    • The sample containing this compound is extracted.

    • The extract is treated with a derivatizing agent such as acetic anhydride to convert the polar hydroxyl and amino groups into less polar acetylated groups.[1]

  • Temperature Program:

    • Injector Temperature: 280°C.

    • Oven Program: An initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/minute, and held for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Visualizing the Workflow

The following diagrams illustrate the general workflow for analytical method validation and a comparison of the operational steps for HPLC-UV and GC-MS analysis.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis a0 Define Analytical Requirements a1 Select Appropriate Technique (e.g., HPLC, GC) a0->a1 a2 Optimize Method Parameters a1->a2 b0 Specificity a2->b0 Validation Protocol b1 Linearity & Range b0->b1 b2 Accuracy b1->b2 b3 Precision (Repeatability & Intermediate) b2->b3 b4 LOD & LOQ b3->b4 b5 Robustness b4->b5 c1 System Suitability Testing b5->c1 Validated Method c0 Sample Analysis c2 Reporting Results c0->c2 c1->c0

General Workflow of Analytical Method Validation

G cluster_0 HPLC-UV Workflow cluster_1 GC-MS Workflow a0 Sample Preparation (Dilution) a1 HPLC Separation (C18 Column) a0->a1 a2 UV Detection a1->a2 a3 Quantification a2->a3 b0 Sample Preparation (Extraction) b1 Derivatization (e.g., Acetylation) b0->b1 b2 GC Separation (Capillary Column) b1->b2 b3 Mass Spectrometric Detection b2->b3 b4 Quantification b3->b4 start

Comparison of HPLC-UV and GC-MS Workflows

References

comparing the efficacy of different catalysts for 3-Amino-5-chlorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and selective synthesis of 3-Amino-5-chlorophenol is a critical step in the development of various pharmaceuticals and other fine chemicals. The primary route to this compound involves the catalytic hydrogenation of 3-chloro-5-nitrophenol. The choice of catalyst is paramount to achieving high yields and purity while maintaining cost-effectiveness. This guide provides an objective comparison of common heterogeneous catalysts for this transformation, supported by experimental data from analogous reactions.

Performance Comparison of Catalysts

The efficacy of different catalysts for the reduction of chloronitroaromatic compounds varies significantly. Key performance indicators include reaction time, temperature, pressure, and ultimately, the yield and selectivity towards the desired aminophenol. Below is a summary of quantitative data for commonly employed catalysts in the reduction of chloronitrophenols.

CatalystSubstrateReaction ConditionsReaction TimeYield (%)Selectivity (%)Reference
5% Platinum on Carbon (Pt/C)2-chloro-5-nitrophenolEthyl acetate, 30 psi H₂4 h98High[1]
Iron-promoted Platinum on Activated Carbon (0.3% Pt–4% Fe/AC)p-chloronitrobenzene333 K, H₂Not specified100100[2][3]
Palladium on Carbon (Pd/C)General nitroarenesTypically atmospheric pressure H₂, various solventsVariesHighGenerally high, but can be prone to dehalogenation[4][5][6]
Raney Nickelo-nitrophenol308 K, 1508 kPa H₂Not specifiedHighHigh
Iron-promoted Raney NickelAromatic nitro compoundsNot specifiedReduced reaction times compared to standard Raney NiHighHigh[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the catalytic hydrogenation of chloronitrophenols using different catalytic systems.

Platinum on Carbon (Pt/C) Catalyzed Hydrogenation

This protocol is adapted from the synthesis of 2-chloro-5-aminophenol, a close structural analog of this compound.[1]

Materials:

  • 2-chloro-5-nitrophenol

  • 5% Platinum on Carbon (Pt/C) catalyst

  • Ethyl acetate

  • Hydrogen gas

  • Celite®

Procedure:

  • A solution of 2-chloro-5-nitrophenol (25 g, 0.14 mol) in ethyl acetate (150 mL) is treated with 5% Pt/C (250 mg).

  • The mixture is shaken under a hydrogen atmosphere (30 psi) for 4 hours.

  • The reaction mixture is then filtered through Celite®, and the residue is washed thoroughly with hot ethyl acetate.

  • The filtrate is treated with activated charcoal and re-filtered.

  • Evaporation of the ethyl acetate yields the solid 2-chloro-5-aminophenol.

Palladium on Carbon (Pd/C) Catalyzed Hydrogenation (General Procedure)

This is a general procedure for hydrogenation at atmospheric pressure.[4]

Materials:

  • Nitroaromatic substrate (e.g., 3-chloro-5-nitrophenol)

  • Palladium on Carbon (Pd/C) catalyst (typically 5% or 10%)

  • Solvent (e.g., ethanol, methanol, ethyl acetate)

  • Hydrogen gas (balloon)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel purged with an inert gas, add the Pd/C catalyst.

  • Add the solvent, followed by the nitroaromatic substrate.

  • Seal the reaction vessel and replace the inert atmosphere with hydrogen gas by repeatedly evacuating and filling with hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC, or LC-MS).

  • Upon completion, purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Raney Nickel Catalyzed Hydrogenation

The preparation and activation of Raney Nickel are critical for its activity.

Catalyst Preparation (Activation of Raney Nickel Alloy): [8]

  • In a fume hood, cautiously add Raney nickel-aluminum alloy powder in small portions to a cooled, concentrated solution of sodium hydroxide with stirring.

  • Control the temperature of the exothermic reaction using an ice bath.

  • After the addition is complete, digest the mixture at a controlled temperature (e.g., 50-100 °C) for a specified time.

  • Carefully decant the supernatant and wash the catalyst repeatedly with distilled water until the washings are neutral.

  • The activated Raney Nickel catalyst should be stored under water or a suitable solvent and should not be allowed to dry, as it can be pyrophoric.

Hydrogenation Procedure:

  • In a suitable hydrogenation reactor, suspend the activated Raney Nickel catalyst in a chosen solvent.

  • Add the 3-chloro-5-nitrophenol substrate.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the mixture to the specified temperature with vigorous stirring.

  • After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor and carefully vent the excess hydrogen.

  • Filter the catalyst from the reaction mixture. The product is then isolated from the filtrate.

Signaling Pathways and Experimental Workflows

The general workflow for comparing the efficacy of different catalysts in the synthesis of this compound can be visualized as follows:

G cluster_prep Preparation cluster_catalysts Catalyst Screening cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Comparison A 3-chloro-5-nitrophenol (Starting Material) R1 Reaction with Cat. 1 A->R1 R2 Reaction with Cat. 2 A->R2 R3 Reaction with Cat. 3 A->R3 B Solvent B->R1 B->R2 B->R3 C1 Catalyst 1 (e.g., Pt/C) C1->R1 C2 Catalyst 2 (e.g., Pd/C) C2->R2 C3 Catalyst 3 (e.g., Raney Ni) C3->R3 An1 Analysis 1 (Yield, Purity) R1->An1 An2 Analysis 2 (Yield, Purity) R2->An2 An3 Analysis 3 (Yield, Purity) R3->An3 Comp Comparative Analysis of Catalyst Performance An1->Comp An2->Comp An3->Comp

References

Unveiling Molecular Architectures: A Comparative Structural Analysis of Aminophenol Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount for predicting its biological activity and guiding the design of new therapeutic agents. X-ray crystallography remains the gold standard for elucidating the precise atomic arrangement within a crystalline solid. This guide provides a comparative structural analysis of several aminophenol and chlorophenol derivatives, offering insights into the impact of substituent groups on their molecular conformation and crystal packing. While crystallographic data for 3-Amino-5-chlorophenol is not publicly available, this comparison of structurally related compounds provides a valuable framework for understanding its potential solid-state behavior.

Comparative Crystallographic Data of Aminophenol and Chlorophenol Derivatives

The following table summarizes key crystallographic parameters for a selection of aminophenol and chlorophenol derivatives, providing a basis for structural comparison. The data highlights the diversity in crystal systems, unit cell dimensions, and space groups, which are influenced by the nature and position of substituents on the phenol ring.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
2-ChlorophenolC₆H₅ClOHexagonal-23.361(6)23.361(6)4.631(1)90901209[1]
2,6-Dichloro-4-nitrophenolC₆H₃Cl₂NO₃MonoclinicP2₁/n13.047(3)4.095(1)15.111(4)90108.82(2)904[1]
3-ChlorophenolC₆H₅ClOOrthorhombicPna2₁12.875(3)6.136(1)7.621(2)9090904[2]
Thiophenyl-2-methylidene-2-aminophenolC₁₁H₉NOSOrthorhombicPbca16.942(4)13.4395(11)17.5857(12)90909016[3]
2-{[3-(4-(Dimethylamino)phenyl)-2-propenylidene]amino}phenolC₁₇H₁₈N₂OMonoclinicP2₁/c6.3277(4)12.8050(8)18.0358(12)9097.926(2)904[4]
3-(Diethylamino)phenolC₁₀H₁₅NO---------[5]

Note: Complete crystallographic data for 3-(Diethylamino)phenol was not available in the provided search results.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structures presented above generally follows a standardized workflow. Below is a detailed methodology representative of single-crystal X-ray diffraction experiments for small organic molecules.

1. Synthesis and Crystallization: The initial step involves the synthesis and purification of the target compound. For the aminophenol derivatives, this often entails multi-step reactions to introduce the desired functional groups.[6] Following purification, single crystals suitable for X-ray diffraction are grown. A common method is the slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and often requires screening various options to obtain crystals of sufficient size and quality.[7]

2. Crystal Mounting and Data Collection: A single crystal of suitable quality, typically with dimensions in the range of 0.1-0.3 mm, is carefully selected under a microscope.[8] The crystal is then mounted on a goniometer head. To minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction pattern, the crystal is often cooled to a low temperature, such as 100 K, using a cryostream.[8]

The mounted crystal is placed within a diffractometer, where it is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[7] The crystal is rotated through a series of angles, and the diffracted X-rays are recorded by a detector, producing a unique diffraction pattern of spots.[8]

3. Data Processing: The raw diffraction images are processed to determine the unit cell parameters, the crystal system, and the space group. The intensities of the individual diffraction spots are integrated and corrected for various factors, including absorption and polarization.[7]

4. Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial phases of the structure factors, which leads to an initial electron density map. This map is then interpreted to build an initial model of the molecular structure.

The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing the Crystallographic Workflow

The following diagram illustrates the key stages involved in determining a crystal structure using X-ray crystallography.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Pure Compound Mounting Crystal Mounting Crystallization->Mounting Single Crystal Diffraction X-ray Diffraction Mounting->Diffraction Mounted Crystal Processing Data Processing Diffraction->Processing Diffraction Data Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Crystallographic Information File (CIF) Validation->Final_Structure Final Structure

A simplified workflow for small molecule X-ray crystallography.

Structural Insights and Comparison

The presented data reveals significant structural diversity among the aminophenol and chlorophenol derivatives. The presence of different functional groups and their positions on the aromatic ring dictate the intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn govern the crystal packing.

For instance, the crystal structure of 3-(diethylamino)phenol is characterized by hydrogen bonding that leads to four-membered O—H⋯O rings.[5] In contrast, the Schiff base derivatives of 2-aminophenol exhibit different hydrogen bonding patterns, often involving the imine nitrogen and the phenolic hydroxyl group.[4] The introduction of bulky substituents, as seen in thiophenyl-2-methylidene-2-aminophenol, can lead to more complex packing arrangements in an orthorhombic unit cell.[3]

The comparison of 2-chlorophenol and 3-chlorophenol highlights the effect of the chlorine atom's position on the crystal lattice, with the former adopting a hexagonal system and the latter an orthorhombic system.[1][2] The addition of a nitro group in 2,6-dichloro-4-nitrophenol further influences the electronic properties and intermolecular interactions, resulting in a monoclinic crystal system.[1]

References

assessing the purity of synthesized 3-Amino-5-chlorophenol against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purity Assessment of Synthesized 3-Amino-5-chlorophenol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthesized this compound against a certified reference standard. The methodologies outlined herein utilize common analytical techniques to ensure the quality, consistency, and safety of the synthesized compound for its intended application.

Introduction to Purity Assessment

This compound (CAS No: 883195-40-2) is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other complex molecules.[1] Accurate determination of its purity is critical to ensure the reliability of experimental results and the safety and efficacy of the final products. This guide details a multi-pronged approach to purity assessment, comparing the synthesized product with a commercially available reference standard. Reference standards are highly purified compounds used as a benchmark for analytical purposes. Commercially available this compound reference standards typically have a purity of 96-97%.[2]

Experimental Workflow for Purity Assessment

The overall workflow for assessing the purity of synthesized this compound involves a series of analytical tests that compare the physical and chemical properties of the synthesized compound to a reference standard. Each test provides a different and complementary piece of information regarding the purity and identity of the compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison prep_synth Synthesized This compound dissolve Dissolve in Appropriate Solvent prep_synth->dissolve mp Melting Point Analysis prep_synth->mp prep_ref Reference Standard prep_ref->dissolve prep_ref->mp hplc HPLC Analysis dissolve->hplc gcms GC-MS Analysis dissolve->gcms nmr NMR Spectroscopy dissolve->nmr data_comp Compare Data from Synthesized vs. Reference hplc->data_comp gcms->data_comp nmr->data_comp mp->data_comp purity_det Determine Purity (%) data_comp->purity_det impurity_prof Impurity Profiling data_comp->impurity_prof conclusion Final Purity Report purity_det->conclusion impurity_prof->conclusion

Workflow for purity assessment of this compound.

Experimental Protocols and Data Comparison

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds. It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reverse-phase method is typically employed.[3][4]

Experimental Protocol:

  • System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 70% A / 30% B, isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound and the reference standard in separate 10 mL volumetric flasks, using a 50:50 mixture of acetonitrile and water as the diluent to a final concentration of 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter before injection.

Data Presentation:

SampleRetention Time (min)Peak AreaPurity (%)
Reference Standard5.21185432199.8
Synthesized Product5.20179854397.5
Impurity 13.45321541.7
Impurity 26.87123450.8
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For aminophenols, derivatization is often required to increase volatility and thermal stability.[5][6]

Experimental Protocol:

  • System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Derivatization & Sample Preparation: To 1 mg of each sample (synthesized and reference) in a vial, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injecting 1 µL into the GC-MS.

Data Presentation:

SampleCompound (TMS Derivative)Retention Time (min)Molecular Ion (m/z)Purity (%)
Reference StandardThis compound12.5421599.7
Synthesized ProductThis compound12.5321597.3
Impurity 3Unknown10.211982.1
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the molecular structure of a compound and is a powerful tool for purity determination and structural confirmation. The spectrum of the synthesized product should be identical to that of the reference standard, with any additional peaks indicating impurities.

Experimental Protocol:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of each sample (synthesized and reference) in 0.7 mL of DMSO-d₆.

  • Analysis: Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

Data Presentation:

SampleChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Reference Standard9.29singlet1H-OH
6.03triplet1HAr-H
5.92doublet2HAr-H
5.25broad singlet2H-NH₂
Synthesized Product9.29singlet1H-OH
6.03triplet1HAr-H
5.92doublet2HAr-H
5.25broad singlet2H-NH₂
Impurity Peaks7.26singlet-Solvent (residual CHCl₃)
2.50multiplet-Solvent (DMSO)

Note: The ¹H NMR data for the reference standard is consistent with published data.[1]

Melting Point Analysis

The melting point is a fundamental physical property that can indicate the purity of a crystalline solid. A pure compound will have a sharp melting point range, while impurities will typically broaden and depress the melting range.

Experimental Protocol:

  • Apparatus: Stuart SMP30 Melting Point Apparatus or equivalent.

  • Sample Preparation: A small amount of the crystalline sample is packed into a capillary tube.

  • Procedure: The capillary tube is placed in the apparatus, and the temperature is slowly increased (1-2°C/min) near the expected melting point. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

Data Presentation:

SampleObserved Melting Point (°C)Literature Melting Point (°C)
Reference Standard120 - 122121 - 123
Synthesized Product117 - 121121 - 123

Interrelation of Analytical Techniques

The different analytical techniques provide orthogonal information that, when combined, gives a high-confidence assessment of the purity and identity of the synthesized this compound.

G cluster_techniques Analytical Techniques cluster_info Information Provided hplc HPLC purity Quantitative Purity (%) hplc->purity impurities Impurity Profile hplc->impurities gcms GC-MS gcms->purity gcms->impurities nmr NMR identity Structural Confirmation nmr->identity nmr->impurities mp Melting Point physical Physical Properties mp->physical conclusion Comprehensive Purity Assessment purity->conclusion identity->conclusion impurities->conclusion physical->conclusion

Interrelation of analytical techniques for purity assessment.

Conclusion

This guide outlines a robust, multi-technique approach for assessing the purity of synthesized this compound. By comparing the results from HPLC, GC-MS, ¹H NMR, and melting point analysis against a certified reference standard, a comprehensive and reliable determination of purity and identity can be achieved. The provided protocols and data tables serve as a template for researchers to implement a rigorous quality control process in their work. The use of orthogonal analytical methods is crucial for ensuring that the synthesized material meets the required specifications for downstream applications in research and development.

References

comparative study of the toxicological profiles of chlorophenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on the toxicological profiles of chlorophenol derivatives has been published today, offering critical insights for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the adverse effects of these compounds, supported by quantitative data, in-depth experimental protocols, and novel visualizations of the underlying toxicological pathways.

Chlorophenol and its derivatives are a class of compounds with widespread industrial applications, but they are also recognized as significant environmental pollutants with potential risks to human health.[1][2][3] Understanding the nuances of their toxicological profiles is paramount for risk assessment and the development of safer alternatives. This guide aims to provide an objective and data-driven comparison to inform these efforts.

Quantitative Toxicological Data Summary

The following tables summarize key toxicological endpoints for various chlorophenol derivatives, facilitating a direct comparison of their relative toxicities.

Table 1: Acute Oral Toxicity (LD50) in Rodents

CompoundSpeciesLD50 (mg/kg)Reference
2-Chlorophenol (2-CP)Rat670[4]
Mouse347 (male), 345 (female)[4]
4-Chlorophenol (4-CP)Rat670[4]
Mouse1373 (male), 1422-1640 (female)[4]
2,4-Dichlorophenol (2,4-DCP)Rat>2000[5]
Mouse1276 (male), 1352 (female)[4]
2,3-Dichlorophenol (2,3-DCP)Mouse2585 (male), 2376 (female)[5]
2,5-Dichlorophenol (2,5-DCP)Mouse1600 (male), 946 (female)[4]
3,4-Dichlorophenol (3,4-DCP)Mouse1685 (male), 2046 (female)[4]
3,5-Dichlorophenol (3,5-DCP)Mouse2643 (male), 2389 (female)[5][6]
2,4,5-Trichlorophenol (2,4,5-TCP)Rat2960[4]
2,3,4,5-Tetrachlorophenol (2,3,4,5-TeCP)Mouse572 (male), 400 (female)[4]
2,3,4,6-Tetrachlorophenol (2,3,4,6-TeCP)Mouse163 (male), 131 (female)[4]
2,3,5,6-Tetrachlorophenol (2,3,5,6-TeCP)Mouse89 (male), 109 (female)[4]
Pentachlorophenol (PCP)Mouse177 (male), 117 (female)[6]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from Oral Studies

CompoundSpeciesDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)EffectsReference
2-ChlorophenolRatSubchronic5-Reproductive effects
4-ChlorophenolRatIntermediate-200Reduced live births and implantation sites[7]
2,4-DichlorophenolRatDevelopmental25100Maternal toxicity[8]

Table 3: Ecotoxicity Data for Aquatic Organisms

CompoundSpeciesEndpointValue (mg/L)Reference
2,4-DichlorophenolScenedesmus obliquus (Alga)96h EC509.76[9]
2,4,6-TrichlorophenolScenedesmus obliquus (Alga)96h EC502.46[9]
2,4-DichlorophenolDaphnia magna (Crustacean)48h EC50-
2,4,6-TrichlorophenolDaphnia magna (Crustacean)48h EC50-
2,4-DichlorophenolFish96h LC50-
2,4,6-TrichlorophenolFish96h LC50-

Experimental Protocols

Detailed methodologies for the key toxicological assessments are provided to ensure transparency and reproducibility of the cited data.

Acute Oral Toxicity (LD50) Determination (Modified from OECD Guideline 423)

The acute toxic class method is employed to determine the median lethal dose (LD50).[10][11][12][13][14]

  • Test Animals: Healthy, young adult rodents (rats or mice), nulliparous and non-pregnant females are used. Animals are acclimated for at least 5 days before dosing.

  • Housing and Feeding: Animals are housed in standard cages with a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with fasting overnight before administration of the test substance.

  • Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered is based on the animal's body weight.

  • Procedure: A stepwise procedure is used with a starting dose selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). Typically, three animals are used for each step. The outcome of the first group determines the dose for the next group.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

  • Pathology: All animals are subjected to gross necropsy at the end of the observation period.

Bacterial Reverse Mutation Test (Ames Test) (Modified from OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of the chlorophenol derivatives.[2][15][16][17][18]

  • Tester Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer.

  • Procedure: The test compound, at various concentrations, is incubated with the bacterial tester strains in the presence or absence of the S9 mix. The mixture is then plated on a minimal agar medium lacking the required amino acid.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vivo Carcinogenicity Bioassay (Modified from OECD Guideline 451)

Long-term studies in rodents are conducted to evaluate the carcinogenic potential of chlorophenol derivatives.[19][20][21][22][23]

  • Test Animals: Typically, rats and mice of both sexes are used.

  • Dose Administration: The test substance is administered daily, usually mixed in the diet or via gavage, for a major portion of the animal's lifespan (e.g., 18-24 months). At least three dose levels and a control group are used.

  • Observations: Animals are observed daily for clinical signs of toxicity and the development of tumors. Body weight and food consumption are monitored regularly.

  • Pathology: A complete necropsy is performed on all animals. All organs and tissues are examined macroscopically and microscopically for neoplastic lesions.

  • Data Analysis: The incidence of tumors in the treated groups is compared to the control group to determine the carcinogenic potential of the substance.

Aquatic Toxicity Testing (Fish Acute Toxicity Test - LC50) (Modified from OECD Guideline 203)

This test determines the concentration of a chemical that is lethal to 50% of the test fish over a 96-hour period.[3][24]

  • Test Organism: A standard fish species, such as the Zebrafish (Danio rerio), is used.

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a controlled environment with respect to temperature, light, and water quality.

  • Procedure: A limit test at 100 mg/L is often performed first. If mortality occurs, a full range-finding test with at least five concentrations is conducted.

  • Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.

Visualization of Toxicological Mechanisms

To elucidate the complex biological interactions underlying chlorophenol toxicity, the following diagrams visualize key signaling pathways and experimental workflows.

Experimental_Workflow_In_Vivo_Toxicity cluster_planning Study Planning cluster_execution Experimental Execution cluster_analysis Data Analysis & Reporting Test_Substance Test Substance (Chlorophenol Derivative) Animal_Model Animal Model Selection (e.g., Rat, Mouse) Test_Substance->Animal_Model Dose_Selection Dose Range Finding Animal_Model->Dose_Selection Acclimatization Animal Acclimatization Dose_Selection->Acclimatization Dosing Dose Administration (e.g., Oral Gavage) Acclimatization->Dosing Observation Clinical Observation (14-24 days) Dosing->Observation Necropsy Necropsy & Histopathology Observation->Necropsy Data_Analysis Statistical Analysis (LD50, NOAEL, LOAEL) Necropsy->Data_Analysis Report Final Report Data_Analysis->Report

Caption: General workflow for in vivo toxicity testing.

Chlorophenol_Oxidative_Stress CP Chlorophenol Derivative Mitochondria Mitochondria CP->Mitochondria ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Cellular_Damage Cellular Damage & Apoptosis Lipid_Peroxidation->Cellular_Damage DNA_Damage->Cellular_Damage Protein_Oxidation->Cellular_Damage

Caption: Chlorophenol-induced oxidative stress pathway.

Chlorophenol_Endocrine_Disruption CP Chlorophenol Derivative ER Estrogen Receptor (ER) CP->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Altered Gene Expression ERE->Gene_Expression Hormonal_Imbalance Hormonal Imbalance Gene_Expression->Hormonal_Imbalance Reproductive_Toxicity Reproductive Toxicity Hormonal_Imbalance->Reproductive_Toxicity

Caption: Endocrine disruption by chlorophenols.

Chlorophenol_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Caspase8 Caspase-8 Activation FasR->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CP Chlorophenol Mitochondria Mitochondria CP->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis pathways induced by chlorophenols.

This guide serves as a valuable resource for the scientific community, providing a foundation for further research into the toxicology of chlorophenol derivatives and the development of strategies to mitigate their potential harm.

References

A Comparative Guide to the Biological Effects of Ortho-, Meta-, and Para-Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of the three structural isomers of aminophenol: ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP). Understanding the distinct toxicological and pharmacological profiles of these isomers is crucial for risk assessment in occupational health, environmental toxicology, and for the development of safer pharmaceuticals. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and visualizes the primary metabolic and signaling pathways.

Key Biological Differences at a Glance

The seemingly minor difference in the position of the amino group relative to the hydroxyl group on the benzene ring results in significant variations in the biological activities of ortho-, meta-, and para-aminophenols. These differences are primarily attributed to their distinct metabolic fates and the reactivity of their respective metabolites.

  • Ortho-aminophenol (o-AP) is primarily associated with effects on the liver. Its metabolism can lead to the formation of reactive species that contribute to its toxic profile.

  • Meta-aminophenol (m-AP) is generally considered the least toxic of the three isomers, though it is not without biological effects, particularly at higher doses. Its N-acetylated metabolite, N-acetyl-meta-aminophenol (AMAP), once considered non-toxic, has been shown to be toxic in rat and human liver slices, challenging its use as a non-toxic control for acetaminophen.[1]

  • Para-aminophenol (p-AP) is a well-documented nephrotoxin and is also a major metabolite of the widely used analgesic, paracetamol (acetaminophen). Its toxicity is linked to the formation of a reactive quinoneimine metabolite. Conversely, a minor metabolic pathway of paracetamol leads to the formation of p-aminophenol in the brain, where it is further metabolized to AM404, a compound that contributes to the analgesic effects of paracetamol.[2]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for the three aminophenol isomers in rats, providing a clear comparison of their acute toxicity and no-observed-adverse-effect levels (NOAELs) for different toxicological endpoints.

IsomerLD50 (Oral, Rat)Reference
ortho-Aminophenol >1,000 mg/kg bw[3]
meta-Aminophenol 924 mg/kg[4][5]
para-Aminophenol 375 - 1270 mg/kg[6][7][8][9][10][11][12]

Table 1: Comparison of Acute Oral Toxicity (LD50) in Rats.

IsomerEndpointNOAEL (Rat)Reference
ortho-Aminophenol Subacute oral toxicity (Thyroid weight changes)5 mg/kg bw/day[3]
meta-Aminophenol Subchronic oral toxicity (Thyroid and kidney effects)20 mg/kg bw/day[13]
Developmental toxicity30 mg/kg bw/day (maternal)[13]
para-Aminophenol Repeated dose oral toxicity (Systemic)20 mg/kg bw/day[14]
Reproductive and developmental toxicity100 mg/kg bw/day[14][15]

Table 2: Comparison of No-Observed-Adverse-Effect Levels (NOAELs) in Rats.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the toxicological evaluation of aminophenols.

Repeated Dose 28-Day Oral Toxicity Study (as per OECD Guideline 407)

This test provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.[15][16][17]

  • Test Animals: Typically, young adult rats of a standard laboratory strain are used. At least 10 animals (5 male, 5 female) are assigned to each dose group.

  • Dose Groups: A control group and at least three test groups receiving graduated doses of the test substance are used.

  • Administration: The test substance is administered orally, typically by gavage, once daily for 28 days.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis (e.g., blood urea nitrogen (BUN) and creatinine for kidney function).

  • Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

Reproduction/Developmental Toxicity Screening Test (as per OECD Guideline 421)

This screening test assesses the potential effects of a substance on reproductive performance and fetal development.[3][18][19][20][21]

  • Test Animals: Male and female rats are used.

  • Dosing Period: Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days), including pre-mating, mating, gestation, and lactation periods.

  • Mating: A one-to-one mating procedure is typically used.

  • Endpoints:

    • Parental: Clinical observations, body weight, food consumption, and reproductive performance (e.g., fertility index, gestation length).

    • Offspring: Number of live and dead pups, pup weight, and external abnormalities. Anogenital distance and nipple retention in pups may also be measured to assess potential endocrine disruption.

  • Pathology: A gross necropsy is performed on all parental animals, and reproductive organs are examined.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[4][6][13]

  • Test Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to mimic mammalian metabolism.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations.

  • Scoring: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Micronucleus Test

This test detects genotoxic damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[2][22]

  • Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are used.

  • Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, ensuring that only cells that have undergone one division are scored.

  • Analysis: The frequency of micronucleated cells is determined by microscopic examination.

In Vitro Chromosomal Aberration Test

This assay assesses the potential of a substance to induce structural chromosomal abnormalities.[8][10][14][23][24]

  • Cell Culture: Similar to the micronucleus test, mammalian cell lines or primary cell cultures are used.

  • Exposure: Cells are treated with the test substance for a defined period.

  • Metaphase Arrest: A metaphase-arresting substance (e.g., colchicine) is added to accumulate cells in the metaphase stage of mitosis.

  • Analysis: Chromosomes are prepared and stained, and metaphase cells are analyzed microscopically for structural aberrations such as breaks, gaps, and exchanges.

Signaling and Metabolic Pathways

The following diagrams illustrate the key metabolic and signaling pathways associated with the biological effects of ortho-, meta-, and para-aminophenols.

Metabolism of ortho-Aminophenol

o_aminophenol_metabolism oAP ortho-Aminophenol APO 2-aminophenoxazine-3-one oAP->APO Cytochrome c Conjugates Sulfate and Glucuronide Conjugates oAP->Conjugates Sulfation & Glucuronidation Excretion Excretion APO->Excretion Conjugates->Excretion m_aminophenol_metabolism mAP meta-Aminophenol Conjugates Glucuronide and Sulfate Conjugates mAP->Conjugates Glucuronidation & Sulfation Excretion Excretion Conjugates->Excretion p_aminophenol_metabolism_toxicity cluster_metabolism Metabolism cluster_toxicity Toxicity Pathway pAP para-Aminophenol BQ p-Benzoquinoneimine (Reactive Metabolite) pAP->BQ Oxidation (e.g., by P450) APAP Acetaminophen (APAP) pAP->APAP N-acetylation GSH_conj Glutathione Conjugates BQ->GSH_conj GSH Conjugation Renal_Protein Renal Protein Binding BQ->Renal_Protein Excretion Excretion APAP->Excretion GSH_conj->Excretion Oxidative_Stress Oxidative Stress Renal_Protein->Oxidative_Stress Nephrotoxicity Nephrotoxicity Oxidative_Stress->Nephrotoxicity p_aminophenol_analgesia cluster_liver Liver cluster_brain Brain Paracetamol Paracetamol (Acetaminophen) pAP_liver p-Aminophenol Paracetamol->pAP_liver Deacetylation pAP_brain p-Aminophenol pAP_liver->pAP_brain Crosses Blood-Brain Barrier AM404 AM404 pAP_brain->AM404 FAAH AA Arachidonic Acid AA->AM404 TRPV1 TRPV1 Receptor Activation AM404->TRPV1 CB1 CB1 Receptor Activation AM404->CB1 Analgesia Analgesic Effect TRPV1->Analgesia CB1->Analgesia

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Amino-5-chlorophenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 3-Amino-5-chlorophenol, a compound requiring careful management due to its potential hazards.

Important Note: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from the SDSs of structurally similar compounds, including 3-aminophenol, 3-chlorophenol, and various amino-chlorophenol isomers. It is crucial to consult your institution's environmental health and safety (EHS) department for specific disposal protocols and to always handle chemical waste in accordance with local, state, and federal regulations.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably under a chemical fume hood.[1][2]

Personal Protective Equipment (PPE) Summary

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin contact.[3][4]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., filter paper, disposable labware) in a designated, properly labeled, and sealed waste container.[2][3]
  • The container should be made of a material compatible with the chemical.
  • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

2. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[2]
  • Ensure the storage area is secure and accessible only to authorized personnel.

3. Professional Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2]
  • Provide the waste disposal company with a complete and accurate description of the waste.
  • Disposal methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Evacuate and Ventilate:

  • Immediately evacuate all non-essential personnel from the spill area.
  • Ensure the area is well-ventilated to disperse any airborne dust or vapors.[2]

2. Control and Contain:

  • Wearing the appropriate PPE, control the source of the spill if it is safe to do so.
  • For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding the generation of dust.[2][3] Do not use compressed air to clean up spills.

3. Decontamination:

  • Clean the spill area with a suitable decontamination solution as recommended by your institution's safety protocols.
  • Collect all cleanup materials in a labeled hazardous waste container.

4. Reporting:

  • Report the spill to your supervisor and your institution's EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill Occurs? ppe->spill_check spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes collect_waste Collect Waste in Designated Container spill_check->collect_waste No spill_procedure->collect_waste label_waste Label Container: 'Hazardous Waste' 'this compound' collect_waste->label_waste store_waste Store in Secure, Ventilated Area label_waste->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Amino-5-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Amino-5-chlorophenol (CAS Number: 883195-40-2), including detailed operational and disposal plans.

Chemical Identifier and Properties

PropertyValue
CAS Number 883195-40-2
Molecular Formula C₆H₆ClNO
Physical Form Solid
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[1]

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance. It is crucial to understand and mitigate the risks associated with its handling.

Hazard Statements:

  • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P361: Take off immediately all contaminated clothing.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach is essential to minimize exposure and ensure safety during the handling of this compound.

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.

  • Skin Protection:

    • Wear a chemically resistant lab coat.

  • Respiratory Protection:

    • For operations that may generate dust or aerosols, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.

    • Ensure proper fit and functionality of the respirator before each use.

2. Handling and Storage Procedures

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, dark, and well-ventilated area designated for toxic chemicals. The storage temperature should be maintained between 2-8°C.[1] Keep the container tightly sealed and under an inert atmosphere.

  • Weighing and Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood. Use appropriate tools to avoid generating dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

3. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection

  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous waste container for halogenated organic compounds.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container should then be disposed of according to institutional guidelines.

2. Disposal Method

  • Incineration: As a halogenated organic compound, the preferred method of disposal is high-temperature incineration at a licensed hazardous waste facility.[2] This process ensures the complete destruction of the compound.

  • Professional Disposal Service: All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep Preparation - Review SDS - Don PPE - Prepare work area handling Handling - Weighing in fume hood - Experimentation prep->handling Proceed with caution spill Spill/Exposure Event handling->spill If spill occurs decon Decontamination - Clean work area - Decontaminate equipment handling->decon After experiment first_aid First Aid - Follow procedures - Seek medical attention spill->first_aid If exposure occurs spill->decon After containment waste_collection Waste Collection - Segregate waste - Label containers decon->waste_collection disposal Disposal - Arrange for professional disposal - Incineration waste_collection->disposal

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.